Product packaging for 4-Phenacyloxybenzoic acid(Cat. No.:CAS No. 18859-46-6)

4-Phenacyloxybenzoic acid

Cat. No.: B15194602
CAS No.: 18859-46-6
M. Wt: 256.25 g/mol
InChI Key: VFOOLTFIEUKBAD-UHFFFAOYSA-N
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Description

4-Phenacyloxybenzoic acid is a useful research compound. Its molecular formula is C15H12O4 and its molecular weight is 256.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12O4 B15194602 4-Phenacyloxybenzoic acid CAS No. 18859-46-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18859-46-6

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

IUPAC Name

4-phenacyloxybenzoic acid

InChI

InChI=1S/C15H12O4/c16-14(11-4-2-1-3-5-11)10-19-13-8-6-12(7-9-13)15(17)18/h1-9H,10H2,(H,17,18)

InChI Key

VFOOLTFIEUKBAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 4-Phenacyloxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and expected structural features involved in the crystal structure analysis of 4-Phenacyloxybenzoic acid. While a specific crystal structure determination for this compound is not publicly available at the time of this writing, this document leverages established protocols and data from closely related benzoic acid derivatives to present a representative analysis. The insights derived from understanding the three-dimensional arrangement of molecules in the solid state are pivotal for predicting physicochemical properties, guiding formulation development, and informing rational drug design.

Introduction

This compound belongs to the class of phenoxybenzoic acids, which are recognized for their diverse biological activities. The precise arrangement of molecules within a crystal lattice, governed by a delicate balance of intermolecular interactions, dictates crucial material properties such as solubility, stability, and bioavailability. X-ray crystallography stands as the definitive technique for elucidating this three-dimensional structure, providing atomic-level coordinates and insights into the forces that stabilize the crystalline state.

Experimental Protocols

The determination of a crystal structure is a multi-step process, beginning with the synthesis and crystallization of the compound, followed by X-ray diffraction data collection and structure solution.

Synthesis and Crystallization of this compound

A common synthetic route to this compound involves the Williamson ether synthesis, reacting a salt of 4-hydroxybenzoic acid with a phenacyl halide.

Synthesis Protocol:

  • Deprotonation: 4-hydroxybenzoic acid is dissolved in a suitable solvent (e.g., ethanol, DMF) and treated with a base (e.g., sodium hydroxide, potassium carbonate) to form the corresponding phenoxide salt.

  • Nucleophilic Substitution: Phenacyl bromide (or chloride) is added to the reaction mixture. The phenoxide nucleophilically attacks the alpha-carbon of the phenacyl halide, displacing the halide and forming the ether linkage.

  • Work-up and Purification: The reaction mixture is typically acidified to precipitate the carboxylic acid, which is then filtered, washed, and purified by recrystallization.

Crystallization Protocol:

High-quality single crystals suitable for X-ray diffraction are typically grown via slow evaporation or cooling of a saturated solution.

  • Solvent Selection: A suitable solvent or solvent system is identified in which this compound has moderate solubility at elevated temperatures and lower solubility at room temperature. Common solvents for benzoic acid derivatives include ethanol, methanol, acetone, and mixtures with water.

  • Dissolution: The purified compound is dissolved in a minimum amount of the chosen hot solvent to create a saturated solution.

  • Slow Cooling/Evaporation: The hot solution is allowed to cool slowly to room temperature. Alternatively, the solution can be left undisturbed for slow evaporation of the solvent at a constant temperature.

  • Crystal Harvesting: The resulting crystals are carefully harvested, washed with a small amount of cold solvent, and dried.

X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the primary technique for determining the crystal structure.

Data Collection Protocol:

  • A suitable single crystal is mounted on a goniometer head of a diffractometer.

  • The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).

  • As the crystal is rotated, the diffraction pattern is recorded on a detector.

Structure Solution and Refinement Protocol:

  • The collected diffraction data is processed to determine the unit cell dimensions and space group.

  • The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.

Data Presentation: Crystallographic Data

As a definitive structure for this compound is not available, the following table presents representative crystallographic data for a closely related compound, 4-(4-Fluorophenoxy)benzoic acid, to illustrate the typical parameters obtained from a crystal structure analysis.

ParameterValue (for 4-(4-Fluorophenoxy)benzoic acid)
Chemical FormulaC₁₃H₉FO₃
Formula Weight232.20
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.8850 (1)
b (Å)7.8526 (2)
c (Å)12.0250 (2)
α (°)91.803 (1)
β (°)96.321 (1)
γ (°)106.027 (1)
Volume (ų)529.75 (2)
Z2
Temperature (K)100
Radiation (Å)Mo Kα (0.71073)
Density (calculated) (g/cm³)1.455
R-factor (%)4.5

Intermolecular Interactions and Supramolecular Assembly

The crystal packing of benzoic acid derivatives is typically dominated by a network of hydrogen bonds and other non-covalent interactions. For this compound, the following interactions are anticipated to play a crucial role in stabilizing the crystal lattice:

  • O-H···O Hydrogen Bonds: The carboxylic acid moieties are expected to form strong, centrosymmetric dimers through a pair of O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. This is a very common feature in the crystal structures of carboxylic acids.

  • C-H···O Interactions: The various C-H bonds of the phenyl and phenacyl groups can act as weak hydrogen bond donors to the oxygen atoms of the carboxyl and carbonyl groups, further linking the primary hydrogen-bonded dimers into a more extended network.

  • π-π Stacking: The aromatic rings of the phenoxy and benzoic acid moieties may engage in π-π stacking interactions, contributing to the overall stability of the crystal structure.

  • C-H···π Interactions: The C-H bonds can also interact with the electron-rich π-systems of the aromatic rings.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of a small molecule like this compound.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis cluster_results Results Synthesis Synthesis of this compound Purification Purification (Recrystallization) Synthesis->Purification CrystalGrowth Single Crystal Growth Purification->CrystalGrowth DataCollection Data Collection (Diffractometer) CrystalGrowth->DataCollection DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution (e.g., Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement FinalStructure Final Crystal Structure StructureRefinement->FinalStructure

General workflow for crystal structure analysis.
Structure-Property Relationship in Drug Development

The crystal structure provides foundational data that influences various aspects of drug development. The diagram below illustrates this logical relationship.

structure_property_relationship cluster_properties Physicochemical Properties cluster_development Drug Development Stages CrystalStructure Crystal Structure (Atomic Coordinates, Packing) Solubility Solubility CrystalStructure->Solubility Stability Stability & Polymorphism CrystalStructure->Stability DissolutionRate Dissolution Rate CrystalStructure->DissolutionRate Formulation Formulation Design Solubility->Formulation Stability->Formulation IP Intellectual Property Stability->IP Bioavailability Bioavailability DissolutionRate->Bioavailability Formulation->Bioavailability

A Technical Guide to the Determination of the Solubility of 4-Phenacyloxybenzoic Acid in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This document provides a comprehensive technical guide for determining the solubility of 4-phenacyloxybenzoic acid in common organic solvents. In the absence of readily available public data on the solubility of this specific compound, this guide focuses on the established experimental protocols that can be employed to generate reliable and reproducible solubility data. The methodologies detailed herein are the Shake-Flask Method followed by quantitative analysis using Gravimetry, High-Performance Liquid Chromatography (HPLC), and Ultraviolet-Visible (UV/Vis) Spectroscopy. This guide is intended to provide researchers, scientists, and drug development professionals with the necessary tools to ascertain the solubility profile of this compound, a crucial step in preclinical development and formulation studies.

Introduction

This compound is an aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is paramount for its purification, crystallization, formulation, and in vitro screening. The solubility of a compound is influenced by a multitude of factors including the physicochemical properties of both the solute and the solvent, temperature, and the presence of any impurities. This guide outlines the "gold standard" Shake-Flask method for achieving thermodynamic equilibrium solubility and subsequent analytical techniques for quantification.

Factors Influencing the Solubility of this compound

The molecular structure of this compound, featuring a carboxylic acid group, a phenyl ring, an ether linkage, and a phenacyl group, suggests a complex interplay of intermolecular forces that will govern its solubility.

  • Polarity: The principle of "like dissolves like" is the primary determinant of solubility. The carboxylic acid group can engage in hydrogen bonding, favoring polar solvents. Conversely, the aromatic rings contribute to its nonpolar character, suggesting solubility in less polar solvents.

  • Hydrogen Bonding: The carboxylic acid moiety can act as both a hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding (e.g., alcohols) are likely to be effective at solvating this compound.

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.

  • Solvent Properties: The dielectric constant, dipole moment, and molecular size of the solvent will all impact its ability to solvate the solute molecules.

Experimental Methodology for Solubility Determination

The most widely accepted and reliable method for determining the thermodynamic solubility of a compound is the Shake-Flask method. This technique involves equilibrating an excess amount of the solid compound in the solvent of interest over a sufficient period to achieve a saturated solution.

The following diagram illustrates the general workflow for the Shake-Flask solubility determination method.

G A Add excess this compound to the chosen organic solvent in a sealed vial. B Equilibrate the suspension at a constant temperature with continuous agitation (e.g., orbital shaker) for 24-72 hours. A->B C Allow the suspension to settle. B->C D Separate the saturated supernatant from the excess solid (centrifugation or filtration). C->D E Quantify the concentration of This compound in the supernatant. D->E

Figure 1: General workflow for the Shake-Flask solubility determination method.
  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent (e.g., methanol, ethanol, acetone, dimethyl sulfoxide). The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a constant temperature environment (e.g., a thermostatically controlled water bath or incubator) and agitate them using an orbital shaker for a predetermined period (typically 24 to 72 hours) to reach equilibrium. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

  • Phase Separation: After equilibration, cease agitation and allow the excess solid to sediment. To ensure complete separation of the saturated solution from the undissolved solid, the supernatant can be clarified by centrifugation or filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE).

  • Quantification: Carefully withdraw an aliquot of the clear, saturated supernatant for analysis. The concentration of this compound in the aliquot is then determined using a suitable analytical method as detailed below.

Quantitative Analysis of Saturated Solutions

The concentration of this compound in the saturated supernatant can be determined by several methods. The choice of method will depend on the properties of the compound and the solvent, as well as the available instrumentation.

This is a simple and direct method for determining solubility.

G A Accurately weigh a known volume of the saturated supernatant. B Evaporate the solvent completely under controlled conditions (e.g., vacuum oven). A->B C Weigh the remaining solid residue of this compound. B->C D Calculate the solubility in g/L or mg/mL. C->D

Figure 2: Workflow for solubility determination by gravimetric analysis.

Protocol:

  • Pipette a precise volume of the clear saturated supernatant into a pre-weighed container.

  • Carefully evaporate the solvent under reduced pressure or in a fume hood.

  • Once the solvent is fully evaporated, weigh the container with the dried solute.

  • The mass of the solute divided by the initial volume of the supernatant gives the solubility.

HPLC is a highly sensitive and specific method for determining the concentration of a compound in solution.

G A Prepare a series of standard solutions of This compound of known concentrations. B Generate a calibration curve by injecting the standards and plotting peak area vs. concentration. A->B C Dilute the saturated supernatant with a suitable solvent to fall within the calibration range. D Inject the diluted sample into the HPLC system. C->D E Determine the concentration of the diluted sample from the calibration curve. D->E F Calculate the original solubility by accounting for the dilution factor. E->F

Figure 3: Workflow for solubility determination by HPLC.

Protocol:

  • Develop a suitable HPLC method (column, mobile phase, flow rate, and detection wavelength) for this compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water with a UV detector would be a typical starting point.

  • Prepare a stock solution of this compound of a known concentration.

  • Create a series of calibration standards by serially diluting the stock solution.

  • Inject the standards into the HPLC and construct a calibration curve by plotting the peak area against concentration.

  • Dilute a known volume of the saturated supernatant with the mobile phase to a concentration that falls within the linear range of the calibration curve.

  • Inject the diluted sample and determine its concentration from the calibration curve.

  • Calculate the solubility in the original undiluted supernatant by multiplying the measured concentration by the dilution factor.

If this compound has a chromophore that absorbs in the UV/Vis range, this method can be a rapid and straightforward way to determine its concentration.

G A Determine the wavelength of maximum absorbance (λmax) of this compound. B Prepare a series of standard solutions of known concentrations. A->B C Measure the absorbance of the standards at λmax and generate a calibration curve (Beer-Lambert Law). B->C D Dilute the saturated supernatant to a concentration with an absorbance within the linear range of the curve. E Measure the absorbance of the diluted sample. D->E F Determine the concentration from the calibration curve. E->F G Calculate the original solubility by accounting for the dilution factor. F->G

Figure 4: Workflow for solubility determination by UV/Vis Spectroscopy.

Protocol:

  • Determine the λmax of this compound in the solvent of interest by scanning a dilute solution across a range of UV/Vis wavelengths.

  • Prepare a series of standard solutions of known concentrations.

  • Measure the absorbance of each standard at the λmax and create a calibration curve of absorbance versus concentration.

  • Dilute the saturated supernatant to an appropriate concentration where the absorbance falls within the linear range of the calibration curve.

  • Measure the absorbance of the diluted sample.

  • Determine the concentration of the diluted sample from the calibration curve.

  • Calculate the solubility of the original saturated solution by multiplying by the dilution factor.

Data Presentation

The experimentally determined solubility data for this compound should be presented in a clear and organized manner to facilitate comparison and analysis. The following table provides a template for recording and presenting the solubility data.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Analytical Method Used
Methanol25

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An In-depth Technical Guide on the Prospective Thermal Analysis of 4-Phenacyloxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines the prospective melting point and thermal analysis of 4-Phenacyloxybenzoic acid. Due to a lack of specific experimental data for this compound in published literature, this document provides a comprehensive framework for its characterization based on established methodologies for similar aromatic carboxylic acids. It details the experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) and presents a structured approach to data interpretation and visualization. This guide is intended to serve as a practical resource for researchers undertaking the thermal analysis of this compound or structurally related compounds.

Introduction

This compound, with the chemical structure C₁₅H₁₂O₄, is an aromatic carboxylic acid containing a phenacyl ether linkage. The thermal properties of such molecules are critical for various applications, including drug development, materials science, and chemical synthesis. The melting point provides a fundamental measure of purity and thermal stability, while techniques like Differential Scanning calorimetry (DSC) and Thermogravimetric Analysis (TGA) offer deeper insights into phase transitions, decomposition pathways, and thermal robustness.

This guide will delineate the standard procedures for conducting a thorough thermal analysis of a novel aromatic carboxylic acid like this compound.

Prospective Thermal Properties

Experimental Protocols

A comprehensive thermal analysis of this compound would involve the following experimental procedures.

3.1. Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[1] It is used to determine the melting point, enthalpy of fusion, and other phase transitions.

  • Instrumentation: A heat-flux DSC instrument, such as a Mettler Toledo DSC 822e or equivalent.[1]

  • Sample Preparation: A small sample of this compound (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere.

    • Temperature Program: The sample is typically heated at a constant rate, for example, 10 °C/min, over a temperature range that encompasses the expected melting point (e.g., 25 °C to 300 °C).[1]

    • Modulation (Optional): Temperature-modulated DSC can be employed to separate reversible and non-reversible thermal events.

  • Data Analysis: The DSC thermogram is analyzed to determine the onset temperature of melting, the peak melting temperature (Tₘ), and the enthalpy of fusion (ΔHբᵤₛ), which is calculated from the area of the melting peak.

3.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2][3] This technique is essential for determining the thermal stability and decomposition profile of a compound.

  • Instrumentation: A simultaneous thermal analyzer (STA) that combines TGA and DSC (TGA/DSC) or a standalone TGA instrument.

  • Sample Preparation: A slightly larger sample (typically 5-10 mg) of this compound is placed in an open ceramic or aluminum crucible.

  • Experimental Conditions:

    • Purge Gas: The analysis can be performed under an inert atmosphere (e.g., nitrogen) or an oxidative atmosphere (e.g., air or oxygen) to study different decomposition pathways. A typical flow rate is 100 mL/min.[3]

    • Temperature Program: The sample is heated at a constant rate, for instance, 10 °C/min or 20 °C/min, over a wide temperature range (e.g., 25 °C to 600 °C) to ensure complete decomposition.[4]

  • Data Analysis: The TGA curve plots the percentage of mass loss versus temperature. The derivative of this curve (DTG) helps to identify the temperatures of the maximum rate of decomposition. Key parameters to be determined include the onset temperature of decomposition (Tₒₙₛₑₜ) and the temperature at which 5% or 10% mass loss occurs (Tₔ₅ or Tₔ₁₀).

Data Presentation

The quantitative data obtained from the thermal analysis of this compound should be summarized in a clear and structured format for easy comparison and interpretation.

Thermal PropertySymbolExpected Value (Illustrative)Analytical Technique
Melting Point (Onset)Tₘ (onset)180 - 200 °CDSC
Melting Point (Peak)Tₘ (peak)185 - 205 °CDSC
Enthalpy of FusionΔHբᵤₛ25 - 40 kJ/molDSC
Onset of Decomposition (5% Mass Loss)Tₔ₅250 - 280 °CTGA (Nitrogen)
Temperature of Maximum Decomposition RateTₘₐₓ300 - 350 °CTGA/DTG (Nitrogen)
Residual Mass at 600 °C% Residue< 1%TGA (Nitrogen)

Visualization of Experimental Workflow

The logical flow of the thermal analysis process can be visualized using a diagram.

Thermal_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_reporting Reporting Synthesis Synthesis of This compound Purification Purification & Drying Synthesis->Purification DSC Differential Scanning Calorimetry (DSC) Purification->DSC Sample for DSC TGA Thermogravimetric Analysis (TGA) Purification->TGA Sample for TGA Melting_Point Melting Point (Tm) Enthalpy of Fusion (ΔHfus) DSC->Melting_Point Decomposition Decomposition Profile (Tₒₙₛₑₜ) Thermal Stability TGA->Decomposition Report Technical Guide / Whitepaper Melting_Point->Report Decomposition->Report

Caption: Experimental workflow for the thermal analysis of this compound.

Conclusion

While direct experimental data for the melting point and thermal analysis of this compound is not currently available in the public domain, this guide provides a robust framework for its characterization. The detailed experimental protocols for DSC and TGA, along with the structured approach to data presentation and workflow visualization, offer a comprehensive resource for researchers. The application of these methodologies will enable the determination of key thermal properties, which are crucial for the advancement of research and development in fields where this and similar compounds are of interest.

References

Technical Guide: Safety and Handling of 4-Phenacyloxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Chemical Identification and Properties

This section outlines the known physical and chemical properties of 4-Phenoxybenzoic acid, which is structurally similar to 4-Phenacyloxybenzoic acid. These values should be considered as estimates.

PropertyValueSource
Molecular Formula C13H10O3[1]
Molecular Weight 214.22 g/mol [1]
Melting Point 163-165 °C[2]
Boiling Point (estimated) 314.35 °C[2]
Appearance White to slightly yellow crystalline powder[2]
Solubility Very faint turbidity in hot methanol[2]
pKa (at 25°C)4.57[2]

Hazard Identification and Classification

Based on data for 4-Phenoxybenzoic acid, the following hazard classifications are likely applicable.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Signal Word: Warning

Hazard Statements:

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

First-Aid Measures

In the event of exposure, follow these first-aid protocols.

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops.
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Get medical attention.

Handling and Storage

Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid breathing dust.

  • Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Wash hands thoroughly after handling.

  • Wear appropriate personal protective equipment (PPE).

Storage:

  • Keep container tightly closed in a dry, cool, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.

Experimental Protocols

While specific experimental protocols for this compound are not available, the following general procedures should be followed when handling this or similar powdered chemical compounds in a research setting.

Weighing and Dispensing Protocol
  • Preparation:

    • Ensure the chemical balance is clean, calibrated, and located in a draft-free area or a balance enclosure.

    • Don appropriate PPE: safety glasses or goggles, a lab coat, and nitrile gloves.

    • Have a designated waste container for contaminated weighing paper and spatulas.

  • Procedure:

    • Place a clean, appropriately sized weighing paper or boat on the balance pan and tare the balance.

    • Carefully use a clean spatula to transfer the desired amount of this compound onto the weighing paper. Avoid creating dust clouds.

    • If weighing a small amount, it is advisable to add the powder to a tared vial to minimize loss.

    • Once the desired weight is obtained, securely close the stock container.

    • Clean the spatula and the area around the balance. Dispose of any contaminated materials in the designated waste container.

Preparation of a Stock Solution
  • Preparation:

    • Work within a chemical fume hood.

    • Select a suitable solvent (e.g., methanol, based on the solubility data of the analogue).

    • Have the calculated amount of solvent ready in a graduated cylinder or other appropriate measuring vessel.

    • Use a volumetric flask for accurate concentration preparation.

  • Procedure:

    • Transfer the weighed this compound into the volumetric flask.

    • Add a small amount of the chosen solvent to dissolve the powder. Gentle swirling or sonication may be required.

    • Once the solid is completely dissolved, add the remaining solvent to the calibration mark of the volumetric flask.

    • Cap the flask and invert it several times to ensure a homogenous solution.

    • Label the flask with the chemical name, concentration, solvent, date of preparation, and your initials.

Visualizations

The following diagrams illustrate standard laboratory safety workflows relevant to the handling of chemical compounds like this compound.

Chemical_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_post Post-Experiment Risk_Assessment Perform Risk Assessment Identify_Hazards Identify Hazards (SDS Review) Risk_Assessment->Identify_Hazards Select_PPE Select Appropriate PPE Identify_Hazards->Select_PPE Weigh_Chemical Weigh Chemical in Vented Enclosure Select_PPE->Weigh_Chemical Prepare_Solution Prepare Solution in Fume Hood Weigh_Chemical->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate_Area Decontaminate Work Area Conduct_Experiment->Decontaminate_Area Dispose_Waste Dispose of Waste Properly Decontaminate_Area->Dispose_Waste Document_Work Document Work Dispose_Waste->Document_Work

Standard Laboratory Chemical Handling Workflow

Chemical_Spill_Response Spill_Occurs Chemical Spill Occurs Assess_Severity Assess Severity Spill_Occurs->Assess_Severity Minor_Spill Minor Spill? Assess_Severity->Minor_Spill Evacuate_Area Evacuate Area & Alert Supervisor Minor_Spill->Evacuate_Area No Consult_SDS Consult SDS for Spill Cleanup Minor_Spill->Consult_SDS Yes Report_Incident Report Incident Evacuate_Area->Report_Incident Use_Spill_Kit Use Appropriate Spill Kit Consult_SDS->Use_Spill_Kit Clean_Area Clean & Decontaminate Spill Area Use_Spill_Kit->Clean_Area Dispose_Waste Dispose of Contaminated Waste Properly Clean_Area->Dispose_Waste Dispose_Waste->Report_Incident

Decision-Making Workflow for Chemical Spill Response

References

The Phenacyl Protecting Group: A Technical Guide to its Discovery, Chemistry, and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenacyl (Pac) protecting group has emerged as a versatile tool in organic synthesis, particularly in the protection of carboxylic acids, thiols, and amines. This technical guide provides an in-depth exploration of the discovery and background of phenacyl protecting groups, detailing their application, stability, and various deprotection strategies. A key focus is placed on the experimental protocols for their introduction and cleavage, alongside a quantitative comparison of different methodologies. This document serves as a comprehensive resource for researchers and professionals in the fields of chemistry and drug development, offering practical insights and detailed procedural information to effectively utilize this important protecting group.

Introduction and Discovery

The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling the selective transformation of multifunctional molecules. Among the diverse array of protecting groups available, the phenacyl group has carved a significant niche, particularly due to its unique cleavage methods.

The pioneering work of John C. Sheehan and Kazuo Umezawa in 1973 first brought the phenacyl group to the forefront as a photosensitive protecting group for carboxylic acids. Their research demonstrated that phenacyl esters could be cleaved under neutral conditions using UV light, offering a mild and orthogonal deprotection strategy to the existing acid- and base-labile protecting groups. This discovery opened new avenues for the synthesis of sensitive molecules, particularly in peptide chemistry.

Initially recognized for its photocleavable nature, the utility of the phenacyl group has since expanded significantly. Researchers have developed alternative deprotection methods, including reduction with zinc dust and, more recently, with magnesium in acetic acid, further enhancing its versatility and applicability in complex synthetic routes.

Properties and Applications

The phenacyl group is typically introduced by reacting the functional group to be protected (e.g., a carboxylic acid, thiol, or amine) with a phenacyl halide, most commonly phenacyl bromide. The resulting phenacyl esters, thioethers, and amides exhibit desirable stability under a range of reaction conditions.

Key Properties:

  • Stability: Phenacyl-protected compounds are generally stable to acidic conditions (e.g., 50% trifluoroacetic acid in dichloromethane) and certain basic conditions, providing a robust protecting group for multi-step syntheses.

  • Crystallinity: Many phenacyl-protected compounds are crystalline solids, which facilitates their purification and handling.

  • Orthogonality: The diverse deprotection methods available for the phenacyl group allow for its selective removal in the presence of other protecting groups, a crucial aspect of orthogonal synthesis strategies.

Applications:

The phenacyl group has found broad application in the protection of various functional groups:

  • Carboxylic Acids: The protection of carboxylic acids as phenacyl esters is one of its most common applications, particularly in peptide synthesis for the temporary protection of the C-terminus or the side chains of aspartic and glutamic acid.

  • Thiols: The phenacyl group is an effective protecting group for the sulfhydryl group of cysteine, finding use in peptide synthesis and native chemical ligation.

  • Amines: While less common, the phenacyl group can also be used to protect primary and secondary amines.

  • Phosphates: Phenacyl derivatives have been developed for the protection of phosphate groups, which is of significant interest in nucleotide chemistry.

Deprotection Methodologies

A major advantage of the phenacyl protecting group is the variety of methods available for its removal. This allows chemists to choose the deprotection conditions that are most compatible with the substrate and other functional groups present in the molecule.

Photolytic Cleavage

The original method for phenacyl group removal involves photolysis. Irradiation with UV light (typically around 350 nm) in a hydrogen-donating solvent like ethanol or dioxane leads to the cleavage of the phenacyl group. The mechanism is believed to proceed via a radical chain reaction involving hydrogen abstraction by the excited carbonyl group of the phenacyl moiety.

dot

Caption: Mechanism of Photolytic Cleavage of Phenacyl Esters.

Reductive Cleavage with Zinc

A widely used and efficient method for the deprotection of phenacyl groups is reduction with activated zinc dust in acetic acid. This method is particularly valuable in peptide synthesis and is compatible with many other protecting groups.

dot

Physical and chemical properties of 4-phenoxybenzoic acid.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of 4-phenoxybenzoic acid, a versatile aromatic carboxylic acid. This document consolidates key data, experimental protocols, and mechanistic insights to support its application in research and development, particularly in the pharmaceutical and materials science sectors.

Core Physical and Chemical Properties

4-Phenoxybenzoic acid (CAS No: 2215-77-2) is a white to off-white crystalline solid. Its molecular structure, consisting of a benzoic acid moiety linked to a phenoxy group via an ether bond, imparts a unique combination of properties that make it a valuable intermediate in organic synthesis.

Table 1: Physical Properties of 4-Phenoxybenzoic Acid
PropertyValueReferences
Molecular Formula C₁₃H₁₀O₃
Molecular Weight 214.22 g/mol
Melting Point 163-165 °C
Boiling Point ~314.35 °C (rough estimate)
Appearance White to slightly yellow crystalline powder
Solubility Sparingly soluble in water, shows faint turbidity in hot methanol.
pKa 4.57 (at 25 °C)
Table 2: Spectroscopic Data of 4-Phenoxybenzoic Acid
Spectroscopic TechniqueKey Data and InterpretationReferences
FT-IR (KBr Pellet) Characteristic peaks include a broad O-H stretch from the carboxylic acid, a C=O stretch around 1680-1700 cm⁻¹, C-O-C ether stretches, and aromatic C-H and C=C bending and stretching vibrations.
¹H NMR Signals corresponding to the aromatic protons of both the benzoic acid and phenoxy rings are observed. The carboxylic acid proton typically appears as a broad singlet at a high chemical shift.
¹³C NMR Resonances for all 13 carbon atoms can be identified, including the carbonyl carbon of the carboxylic acid, the ether-linked carbons, and the aromatic carbons.
Mass Spectrometry The mass spectrum shows a molecular ion peak (M⁺) at m/z 214, corresponding to the molecular weight of the compound.

Experimental Protocols

Synthesis of 4-Phenoxybenzoic Acid

Several synthetic routes to 4-phenoxybenzoic acid have been reported. A common and effective method involves the nucleophilic aromatic substitution of a para-substituted benzoic acid with phenol.

Method 1: Ullmann Condensation

This classic method involves the reaction of a 4-halobenzoic acid with phenol in the presence of a copper catalyst and a base.

  • Reactants: 4-chlorobenzoic acid, phenol, potassium carbonate, copper(I) oxide.

  • Solvent: N,N-Dimethylformamide (DMF) or pyridine.

  • Procedure:

    • A mixture of 4-chlorobenzoic acid, phenol, and potassium carbonate in DMF is heated.

    • Copper(I) oxide is added as a catalyst.

    • The reaction mixture is refluxed for several hours.

    • After cooling, the mixture is poured into water and acidified with a strong acid (e.g., HCl) to precipitate the crude product.

    • The crude 4-phenoxybenzoic acid is collected by filtration and purified by recrystallization from a suitable solvent like ethanol.

Method 2: Oxidation of 4-Phenoxyacetophenone

This method involves the oxidation of a precursor ketone.

  • Reactants: 4-Phenoxyacetophenone, sodium hypochlorite.

  • Catalyst: Phase transfer catalyst such as polyethylene glycol (PEG)-400.

  • Procedure:

    • 4-Phenoxyacetophenone is oxidized using sodium hypochlorite in the presence of a phase transfer catalyst.

    • The reaction proceeds to yield 4-phenoxybenzoic acid.

    • The product is isolated and purified.

The following diagram illustrates a generalized workflow for the synthesis and purification of 4-phenoxybenzoic acid.

G Experimental Workflow: Synthesis and Purification cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants 4-Halobenzoic Acid + Phenol Reaction Ullmann Condensation (Cu Catalyst, Base, Solvent) Reactants->Reaction Quenching Acidification Reaction->Quenching Crude Product Mixture Isolation Filtration Quenching->Isolation Recrystallization Recrystallization (e.g., from Ethanol) Isolation->Recrystallization Crude Solid Drying Drying under Vacuum Recrystallization->Drying Final_Product Pure Product Drying->Final_Product Pure 4-Phenoxybenzoic Acid

Caption: Generalized workflow for the synthesis of 4-phenoxybenzoic acid.

Biological Activity and Mechanism of Action

4-Phenoxybenzoic acid has garnered interest in drug development due to its role as a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory agents and antibiotics. Notably, it has been identified as an inhibitor of the human papillomavirus (HPV) E2 protein.

The HPV E2 protein is a critical regulator of the viral life cycle, controlling viral DNA replication and the expression of the oncoproteins E6 and E7. By binding to specific DNA sequences in the viral genome, E2 modulates these processes. The E6 and E7 oncoproteins are known to inactivate tumor suppressor proteins in host cells, leading to cellular immortalization and contributing to the development of cancer.

4-Phenoxybenzoic acid is proposed to inhibit the function of the E2 protein by blocking its binding to DNA. This disruption of the E2-DNA interaction interferes with the normal regulation of the HPV life cycle, potentially reducing viral replication and the expression of the oncogenic E6 and E7 proteins.

The following diagram illustrates the proposed mechanism of action for 4-phenoxybenzoic acid as an HPV E2 inhibitor.

G Proposed Mechanism of Action: HPV E2 Inhibition HPVE2 HPV E2 Protein Binding E2-DNA Binding HPVE2->Binding DNA Viral DNA DNA->Binding Regulation Regulation of Viral Replication & Oncogene Expression Binding->Regulation 4PBA 4-Phenoxybenzoic Acid Inhibition Inhibition 4PBA->Inhibition Inhibition->Binding Blocks Binding

Caption: Inhibition of HPV E2 protein by 4-phenoxybenzoic acid.

Conclusion

4-Phenoxybenzoic acid is a well-characterized compound with a range of applications stemming from its distinct physical and chemical properties. This guide provides essential data and procedural outlines to facilitate its use in scientific research and development. Further investigation into its biological activities and the elucidation of specific signaling pathways it may modulate will continue to expand its potential applications in medicinal chemistry and beyond.

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Phenacyloxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-phenacyloxybenzoic acid derivatives, versatile compounds with potential applications in medicinal chemistry and materials science. The synthesis is based on the Williamson ether synthesis, a robust and widely used method for preparing ethers.

Introduction

This compound and its derivatives are organic compounds that incorporate a phenacyl group linked to a benzoic acid moiety through an ether linkage. These structures are of significant interest in drug discovery and development due to the diverse biological activities associated with benzoic acid derivatives, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] The synthesis protocol outlined below is an adaptation of the Williamson ether synthesis, which involves the reaction of a phenolate with a phenacyl halide.

Reaction Scheme

The general reaction for the synthesis of this compound derivatives involves the reaction of a substituted 4-hydroxybenzoic acid with a substituted phenacyl bromide in the presence of a base.

Experimental Protocol

This protocol details the synthesis of this compound from 4-hydroxybenzoic acid and phenacyl bromide. The methodology can be adapted for the synthesis of various derivatives by using substituted 4-hydroxybenzoic acids or substituted phenacyl bromides.

Materials:

  • 4-Hydroxybenzoic acid

  • Phenacyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-hydroxybenzoic acid (1.38 g, 10 mmol) in 50 mL of acetone.

  • Addition of Base: Add potassium carbonate (2.76 g, 20 mmol) to the solution. The mixture will become a suspension.

  • Addition of Phenacyl Bromide: To the stirred suspension, add phenacyl bromide (1.99 g, 10 mmol) dissolved in a minimal amount of acetone.

  • Reaction: The reaction mixture is stirred at room temperature. For less reactive substrates, the mixture can be heated to reflux and the reaction progress monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), the solvent is removed under reduced pressure using a rotary evaporator.

  • Extraction: The residue is partitioned between ethyl acetate and water. The aqueous layer is acidified with 1M HCl to a pH of approximately 2, leading to the precipitation of the crude product.

  • Purification: The precipitate is collected by filtration, washed with cold water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

  • Characterization: The final product should be characterized by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound derivatives, adapted from the synthesis of analogous 4-phenacyloxy benzaldehyde derivatives.[4]

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
This compoundC₁₅H₁₂O₄256.25-194-196

Note: The yield is dependent on the specific substrates and reaction conditions and should be determined experimentally.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound derivatives.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve 4-Hydroxybenzoic Acid in Acetone B Add Potassium Carbonate A->B C Add Phenacyl Bromide Solution B->C D Stir at Room Temperature or Reflux C->D E Remove Solvent D->E Reaction Complete F Partition between Ethyl Acetate and Water E->F G Acidify Aqueous Layer with HCl F->G H Filter Precipitate G->H I Recrystallize H->I J Characterization (MP, NMR, IR) I->J Pure Product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway Diagram

While a specific signaling pathway for this compound is not definitively established without further biological studies, many benzoic acid derivatives are known to exhibit their biological effects through various mechanisms. For instance, some act as inhibitors of specific enzymes or as antagonists at cellular receptors. The diagram below provides a hypothetical signaling pathway where a this compound derivative acts as an inhibitor of a kinase pathway, a common mechanism for anticancer agents.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Ligand Growth Factor Ligand->Receptor Inhibitor 4-Phenacyloxybenzoic Acid Derivative Inhibitor->Kinase1

Caption: Hypothetical inhibition of a kinase signaling pathway.

References

Application of 4-Phenacyloxybenzoic Acid in Liquid Crystal Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of calamitic (rod-shaped) liquid crystals utilizing 4-phenacyloxybenzoic acid as a key building block. The methodologies described herein are based on established synthetic routes, including Williamson ether synthesis for the precursor and Steglich esterification for the final liquid crystal product.

Introduction

Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. Their unique ability to be manipulated by electric fields makes them indispensable in technologies such as liquid crystal displays (LCDs). The molecular structure of a compound dictates its liquid crystalline properties, including the temperature range over which the mesophase is stable.

Benzoic acid derivatives are a versatile class of molecules for the synthesis of thermotropic liquid crystals. By modifying the core structure and terminal groups, the mesomorphic properties can be finely tuned. This compound is a promising precursor for the synthesis of liquid crystals due to its rigid core structure, which can be further extended by esterification with various phenolic compounds to induce or enhance liquid crystalline behavior. The general approach involves a two-step synthesis, which is detailed in the protocols below.

Experimental Protocols

Part 1: Synthesis of this compound

This protocol details the synthesis of the key intermediate, this compound, from 4-hydroxybenzoic acid and phenacyl bromide via a Williamson ether synthesis.

Materials:

  • Methyl 4-hydroxybenzoate

  • Phenacyl bromide (2-bromoacetophenone)

  • Potassium carbonate

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Phenacyloxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-phenacyloxybenzoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis, providing potential causes and actionable solutions.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Incomplete Deprotonation of 4-Hydroxybenzoic Acid: The phenolic proton of 4-hydroxybenzoic acid is acidic, but a sufficiently strong base is required for complete deprotonation to the more nucleophilic phenoxide. Weaker bases may result in an equilibrium with a low concentration of the phenoxide.Use a stronger base: If using a weak base like sodium bicarbonate, consider switching to a stronger base such as potassium carbonate, sodium hydroxide, or potassium hydroxide. • Ensure anhydrous conditions: Water can consume the base and protonate the phenoxide, reducing its nucleophilicity. Use anhydrous solvents and dry glassware.
2. Poor Quality of Reagents: Phenacyl bromide can degrade over time, and the purity of 4-hydroxybenzoic acid can affect the reaction.Verify reagent purity: Use freshly purified phenacyl bromide. Phenacyl bromide is a lachrymator and should be handled with care.[1] • Ensure 4-hydroxybenzoic acid is dry.
3. Inappropriate Solvent: The choice of solvent is critical for an S\textsubscript{N}2 reaction like the Williamson ether synthesis. Protic solvents can solvate the nucleophile, reducing its reactivity, while non-polar solvents may not dissolve the reactants sufficiently.Use a polar aprotic solvent: Solvents like N,N-dimethylformamide (DMF) or acetonitrile are commonly used and can accelerate the reaction rate.[2] Acetone is also a viable option.
4. Low Reaction Temperature: The reaction rate may be too slow at lower temperatures.Increase the reaction temperature: Typical Williamson ether syntheses are conducted between 50-100 °C.[2] Monitor the reaction by TLC to avoid decomposition at higher temperatures.
Presence of Significant Side Products 1. Elimination Reaction: The base can promote the elimination of HBr from phenacyl bromide to form an undesired byproduct. This is more prevalent at higher temperatures.Use a milder base: A less hindered, milder base like potassium carbonate is often preferred over stronger bases like sodium hydroxide to minimize elimination. • Control the temperature: Avoid excessively high temperatures.
2. C-Alkylation: The phenoxide ion is an ambident nucleophile, and alkylation can occur on the aromatic ring (C-alkylation) instead of the desired O-alkylation.Optimize reaction conditions: The choice of solvent and counter-ion can influence the site of alkylation. Less polar solvents may favor O-alkylation.
3. Hydrolysis of Phenacyl Bromide: If water is present in the reaction mixture, phenacyl bromide can hydrolyze to phenacyl alcohol.Maintain anhydrous conditions: Ensure all reagents and solvents are dry.
Difficulty in Product Purification 1. Incomplete Reaction: The presence of unreacted starting materials can complicate purification.Monitor the reaction: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress and ensure it goes to completion.
2. Co-precipitation of Byproducts: Side products may co-precipitate with the desired product upon workup.Recrystallization: This is an effective method for purifying the solid product. A suitable solvent is one in which the product is soluble at high temperatures but insoluble at low temperatures, while impurities remain soluble at all temperatures or are insoluble at all temperatures. Ethanol or a mixture of ethanol and water is often a good choice for recrystallization of benzoic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

A1: The synthesis of this compound from 4-hydroxybenzoic acid and phenacyl bromide is a classic example of the Williamson ether synthesis. The reaction proceeds via an S\textsubscript{N}2 (bimolecular nucleophilic substitution) mechanism. First, a base is used to deprotonate the phenolic hydroxyl group of 4-hydroxybenzoic acid, forming a more nucleophilic phenoxide ion. This phenoxide ion then acts as a nucleophile and attacks the electrophilic carbon of phenacyl bromide, displacing the bromide leaving group to form the ether linkage.

Q2: Which base is most effective for this synthesis?

A2: The choice of base is crucial. For phenolic hydroxyl groups, which are more acidic than aliphatic alcohols, moderately strong bases are effective. Potassium carbonate (K\textsubscript{2}CO\textsubscript{3}) is a commonly used and effective base for this type of reaction as it is strong enough to deprotonate the phenol but generally mild enough to minimize side reactions like elimination.[2] Stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can also be used but may increase the likelihood of side reactions.

Q3: How does the choice of solvent affect the reaction yield?

A3: Polar aprotic solvents are generally preferred for Williamson ether synthesis.[2] Solvents like DMF (N,N-dimethylformamide), acetonitrile, and acetone can dissolve the reactants and facilitate the S\textsubscript{N}2 reaction without solvating and deactivating the nucleophile. Protic solvents, such as water or alcohols, can form hydrogen bonds with the phenoxide ion, reducing its nucleophilicity and slowing down the reaction.

Q4: What are the expected side reactions, and how can they be minimized?

A4: The primary side reaction of concern is the base-catalyzed elimination of HBr from phenacyl bromide. This can be minimized by using a milder base (like K\textsubscript{2}CO\textsubscript{3}) and avoiding excessively high reaction temperatures. Another potential side reaction is C-alkylation, where the phenacyl group attaches to the aromatic ring instead of the oxygen. This is generally less favored than O-alkylation under typical Williamson ether synthesis conditions.

Q5: How can I effectively purify the final product?

A5: Recrystallization is the most common and effective method for purifying solid organic compounds like this compound. The process involves dissolving the crude product in a minimum amount of a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. As the solution cools, the solubility of the product decreases, and it crystallizes out, leaving impurities behind in the solvent. A mixture of ethanol and water is often a suitable solvent system for the recrystallization of benzoic acid derivatives.

Data Presentation

The yield of this compound is highly dependent on the reaction conditions. The following table summarizes the expected impact of different parameters on the reaction outcome based on the principles of the Williamson ether synthesis.

Parameter Condition Expected Impact on Yield Rationale
Base Weak (e.g., NaHCO\textsubscript{3})LowIncomplete deprotonation of the phenol, resulting in a low concentration of the active nucleophile.
Moderate (e.g., K\textsubscript{2}CO\textsubscript{3})HighSufficiently basic to deprotonate the phenol effectively while minimizing side reactions.
Strong (e.g., NaOH, KOH)Moderate to HighEnsures complete deprotonation but may increase the rate of side reactions such as elimination, potentially lowering the overall yield of the desired product.
Solvent Polar Aprotic (e.g., DMF, Acetone)HighSolubilizes reactants and promotes the S\textsubscript{N}2 reaction by not solvating the nucleophile.
Polar Protic (e.g., Ethanol, Water)LowSolvates the phenoxide nucleophile through hydrogen bonding, reducing its reactivity and slowing the reaction rate.
Non-polar (e.g., Toluene)LowPoor solubility of the ionic phenoxide salt, leading to a slow reaction rate.
Temperature Low (e.g., Room Temperature)LowThe reaction rate is likely to be very slow at room temperature.
Moderate (e.g., 50-80 °C)HighProvides sufficient activation energy for the reaction to proceed at a reasonable rate without promoting significant side reactions.
High (e.g., >100 °C)ModerateWhile the reaction rate will be high, the potential for side reactions (elimination) and decomposition increases, which can lower the overall yield.

Experimental Protocols

Synthesis of this compound

This protocol is a general procedure for the Williamson ether synthesis of this compound.

Materials:

  • 4-Hydroxybenzoic acid

  • Phenacyl bromide

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Ethanol (for recrystallization)

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzoic acid (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetone.

  • Stir the mixture at room temperature for 15 minutes.

  • Add phenacyl bromide (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain reflux for 4-6 hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Filter the solid potassium salts and wash the solid with a small amount of acetone.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with 1 M HCl, followed by water, and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 4-Hydroxybenzoic_Acid 4-Hydroxybenzoic Acid Phenoxide_Ion Phenoxide Ion (Nucleophile) 4-Hydroxybenzoic_Acid->Phenoxide_Ion Deprotonation Phenacyl_Bromide Phenacyl Bromide 4-Phenacyloxybenzoic_Acid This compound Phenacyl_Bromide->4-Phenacyloxybenzoic_Acid Base Base (e.g., K₂CO₃) Base->Phenoxide_Ion Phenoxide_Ion->4-Phenacyloxybenzoic_Acid SN2 Attack

Caption: Reaction mechanism for the synthesis of this compound.

Experimental_Workflow A 1. Combine Reactants (4-Hydroxybenzoic Acid, Base, Solvent) B 2. Add Alkylating Agent (Phenacyl Bromide) A->B C 3. Heat to Reflux B->C D 4. Monitor by TLC C->D E 5. Workup (Filtration, Extraction, Washing) D->E Reaction Complete F 6. Purification (Recrystallization) E->F G 7. Characterization (e.g., NMR, IR, Melting Point) F->G

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting_Tree Start Low Yield? No_Reaction Check Reagents & Conditions - Fresh Reagents? - Anhydrous Conditions? - Correct Temperature? Start->No_Reaction Yes Side_Products Significant Side Products? Start->Side_Products No Optimize_Base Consider Milder Base (e.g., K₂CO₃) No_Reaction->Optimize_Base Optimize_Temp Lower Reaction Temperature No_Reaction->Optimize_Temp Side_Products->Optimize_Base Yes Purification_Issue Difficulty in Purification? Side_Products->Purification_Issue No Success Improved Yield Optimize_Base->Success Optimize_Temp->Success Recrystallize Optimize Recrystallization - Test Different Solvents Purification_Issue->Recrystallize Yes Incomplete_Reaction Monitor Reaction to Completion (TLC) Purification_Issue->Incomplete_Reaction Yes Recrystallize->Success Incomplete_Reaction->Success

Caption: A decision tree for troubleshooting low yield in this compound synthesis.

References

Troubleshooting incomplete cleavage of the phenacyl protecting group.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the cleavage of phenacyl protecting groups.

Troubleshooting Guide

Issue: Incomplete or Low Yield of Phenacyl Group Cleavage

Incomplete removal of the phenacyl protecting group is a common issue that can significantly impact subsequent experimental steps. The following sections provide potential causes and solutions to improve cleavage efficiency.

Potential Cause 1: Suboptimal Reducing Agent or Conditions

The choice and condition of the reducing agent are critical for efficient phenacyl group removal.

  • Solution:

    • Zinc Reduction: This is a widely used method. Ensure the zinc dust is activated and fresh. The reaction is typically performed in acetic acid (AcOH).[1][2] The addition of a chelating agent like acetylacetone in the presence of pyridine can enhance the efficiency of zinc reduction.[1]

    • Magnesium Reduction: As an alternative to zinc, magnesium turnings in acetic acid can be employed for deprotection.[3][4] This method may offer better compatibility with other protecting groups sensitive to the zinc/acetic acid combination.[3]

    • Sodium Thiophenoxide: For phenacyl esters, treatment with sodium thiophenoxide in dimethylformamide (DMF) can achieve quantitative removal.[3][5]

    • Sodium Hydrogen Telluride: This reagent can be used for the dealkylation of phenacyl esters under mild conditions.[6]

Potential Cause 2: Inadequate Reaction Time or Temperature

Cleavage reactions are time and temperature-dependent.

  • Solution:

    • Monitor the reaction progress using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC), to determine the optimal reaction time.[7][8]

    • If the reaction is sluggish at room temperature, a moderate increase in temperature may improve the cleavage rate. However, be cautious of potential side reactions at elevated temperatures.

Potential Cause 3: Solvent Effects in Photochemical Cleavage

For photocleavable phenacyl groups, the choice of solvent is crucial as it often acts as a hydrogen donor.[9]

  • Solution:

    • Ethanol is generally the preferred solvent.[9]

    • If the substrate is not soluble in ethanol, dioxane or benzene with a hydrogen donor like cumene can be used.[9]

Troubleshooting Workflow for Incomplete Cleavage

start Incomplete Phenacyl Cleavage check_method Identify Cleavage Method Used start->check_method reductive Reductive Cleavage (Zn, Mg) check_method->reductive Reductive nucleophilic Nucleophilic Cleavage (NaSPh, NaTeH) check_method->nucleophilic Nucleophilic photochemical Photochemical Cleavage check_method->photochemical Photochemical check_reductive Check Reagent Activity & Reaction Conditions reductive->check_reductive check_nucleophilic Verify Reagent Purity & Solvent nucleophilic->check_nucleophilic check_photochemical Assess Solvent & Light Source photochemical->check_photochemical optimize_reductive Optimize: - Activate/replace Zn - Increase reaction time - Add chelators (acetylacetone) check_reductive->optimize_reductive optimize_nucleophilic Optimize: - Use fresh NaSPh - Ensure anhydrous DMF check_nucleophilic->optimize_nucleophilic optimize_photochemical Optimize: - Switch to Ethanol - Add H-donor (cumene) check_photochemical->optimize_photochemical recheck Re-evaluate Cleavage optimize_reductive->recheck optimize_nucleophilic->recheck optimize_photochemical->recheck recheck->start Incomplete success Successful Cleavage recheck->success Complete

Caption: Troubleshooting workflow for incomplete phenacyl group cleavage.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for cleaving a phenacyl protecting group?

A1: The most common methods for phenacyl group cleavage include:

  • Zinc reduction in acetic acid: A classic and widely used method.[1][2]

  • Photochemical cleavage: Utilizes light to remove the protecting group, often in the presence of a hydrogen-donating solvent.[9]

  • Nucleophilic displacement: Reagents like sodium thiophenoxide can effectively cleave phenacyl esters.[3][5]

  • Magnesium in acetic acid: An alternative reductive method.[3][4]

Q2: I am observing side reactions during the cleavage of a phenacyl ester from an aspartyl residue. What could be the cause and how can I prevent it?

A2: The use of sodium thiophenoxide for cleaving phenacyl esters of aspartyl residues can catalyze the formation of aminosuccinyl derivatives.[10] To mitigate this, using neutral selenophenol in DMF for the removal of the β-phenacyl protecting group of aspartic acid can be a suitable alternative, as it has been shown to proceed without α,β-rearrangement.

Q3: How stable is the phenacyl group to other common reaction conditions in peptide synthesis?

A3: The phenacyl group exhibits good stability under various conditions, making it a versatile protecting group.

  • It is stable to acidic conditions such as 50% trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂) and high concentrations of hydrogen bromide in acetic acid.[5][9]

  • It is also stable to basic conditions like 20% piperidine in DMF.[9]

  • However, it shows some instability to strongly acidic conditions like 1 M trimethylsilyl trifluoromethanesulfonate (TMSOTf) in TFA.[1]

Q4: Can the phenacyl group be cleaved selectively in the presence of other protecting groups?

A4: Yes, the phenacyl group's cleavage conditions are orthogonal to many other common protecting groups. For instance, the 4-methoxyphenacyloxycarbonyl (Phenoc) group can be removed photolytically without affecting a benzyloxycarbonyl (Cbz) group.[9] Similarly, cleavage with Zn/AcOH is compatible with acid-labile (Boc) and some other cysteine protecting groups like acetamidomethyl (Acm).[1]

Q5: What is the mechanism of photochemical cleavage of the phenacyl group?

A5: The photochemical cleavage of the phenacyl group is believed to occur via a radical mechanism.[9] The reaction is initiated by the photoexcitation of the phenacyl group, followed by a process where the solvent acts as a hydrogen donor to facilitate the cleavage.[9]

Mechanism of Phenacyl Cleavage

cluster_reductive Reductive Cleavage (e.g., Zn/AcOH) cluster_photochemical Photochemical Cleavage reductive_start Phenacyl-Protected Substrate reductive_step1 Reduction of Ketone reductive_start->reductive_step1 + Zn, H+ reductive_step2 Elimination reductive_step1->reductive_step2 reductive_end Deprotected Substrate + Acetophenone reductive_step2->reductive_end photo_start Phenacyl-Protected Substrate photo_step1 Photoexcitation (n -> π*) photo_start->photo_step1 photo_step2 Hydrogen Abstraction from Solvent photo_step1->photo_step2 photo_step3 Radical Fragmentation photo_step2->photo_step3 photo_end Deprotected Substrate + Acetophenone photo_step3->photo_end

Caption: Simplified comparison of reductive and photochemical cleavage mechanisms.

Quantitative Data on Cleavage Conditions

Cleavage MethodReagents and ConditionsSubstrate TypeYield (%)Reference
Photochemical (Phenoc group)Irradiation in a suitable solventAmino acids50 - 90[9]
Zinc ReductionZn, aq. AcOHCys(Pac) peptideGood[1][2]
Zinc Reduction with ChelatorZn, acetylacetone, pyridinePeptide segmentsEfficient[1]
Sodium Thiophenoxide1 N Sodium Thiophenoxide in DMF, 8h, 25°CAspartyl peptideQuant.[3]
Magnesium ReductionMg turnings, acetic acidN,S-phenacylRapid[3][4]

Experimental Protocols

Protocol 1: Zinc-Acetic Acid Cleavage of S-Phenacyl (Pac) Protected Cysteine

This protocol is adapted from methods described for the deprotection of phenacyl-protected cysteine residues in peptides.[1][2]

  • Dissolution: Dissolve the phenacyl-protected peptide in aqueous acetic acid (e.g., 50-80% AcOH in water).

  • Addition of Zinc: Add an excess of activated zinc dust (e.g., 10-20 equivalents) to the solution.

  • Reaction: Stir the suspension at room temperature.

  • Monitoring: Monitor the progress of the reaction by HPLC or TLC until the starting material is consumed. This may take several hours.

  • Work-up: Once the reaction is complete, filter off the excess zinc dust.

  • Purification: Remove the acetic acid under reduced pressure and purify the deprotected peptide using standard methods such as preparative HPLC.

Protocol 2: Photochemical Cleavage of a Phenacyl Ester

This protocol is a general procedure based on the principles of phenacyl group photolysis.[9]

  • Solution Preparation: Dissolve the phenacyl-protected compound in a suitable solvent. Ethanol is preferred if the compound is soluble.[9] If not, use dioxane or benzene containing a hydrogen donor like cumene.[9] The concentration should be low enough to allow for efficient light penetration.

  • Irradiation: Irradiate the solution with a UV lamp at a suitable wavelength (typically around 350 nm). The reaction vessel should be made of a material transparent to this wavelength (e.g., quartz).

  • Monitoring: Follow the disappearance of the starting material by HPLC or TLC.

  • Solvent Removal: After completion, remove the solvent under reduced pressure.

  • Purification: Purify the product to remove acetophenone and other byproducts.

References

Technical Support Center: Synthesis of 4-Phenacyloxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists involved in the synthesis of 4-phenacyloxybenzoic acid. The synthesis, typically a Williamson ether synthesis, involves the reaction of 4-hydroxybenzoic acid and a phenacyl halide (e.g., 2-bromoacetophenone). While seemingly straightforward, several side reactions can occur, leading to impurities and reduced yields.

Troubleshooting Guides

Question 1: Why is the yield of my this compound unexpectedly low?

Answer:

Low yields in the synthesis of this compound can be attributed to several factors, primarily the occurrence of side reactions and suboptimal reaction conditions. The Williamson ether synthesis, while robust, can be sensitive to the nature of the reactants and the conditions employed.[1][2]

Potential Causes and Solutions:

  • Incomplete Deprotonation: The phenolic hydroxyl group of 4-hydroxybenzoic acid must be fully deprotonated to form the phenoxide ion, which acts as the nucleophile. If the base is not strong enough or used in insufficient quantity, the reaction will not proceed to completion.

    • Solution: Ensure at least one equivalent of a strong base (e.g., sodium hydroxide, potassium carbonate) is used to deprotonate the phenolic hydroxyl group. An additional equivalent will be consumed by the carboxylic acid proton. Therefore, using slightly more than two equivalents of base is recommended.

  • Side Reactions: The most significant cause of low yields is the formation of side products. The primary competing reactions include elimination of the phenacyl halide and C-alkylation of the phenoxide.[1][2]

    • Solution: To minimize elimination, maintain a moderate reaction temperature. The Williamson ether synthesis is an SN2 reaction, which is favored over elimination at lower temperatures.[3] To reduce C-alkylation, consider the choice of solvent and counter-ion, although for phenoxides, C-alkylation is an inherent possibility as the ion is an ambident nucleophile.[1]

  • Reaction Time and Temperature: Insufficient reaction time or a temperature that is too low can lead to an incomplete reaction. Conversely, excessively high temperatures can promote the formation of side products.[4]

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Optimize the reaction time and temperature based on the disappearance of the starting materials. A typical temperature range for this reaction is 60-80 °C.

Question 2: I have an unexpected peak in my NMR spectrum. What could it be?

Answer:

The presence of unexpected peaks in your NMR spectrum indicates the presence of impurities or side products. Based on the reactants and reaction conditions, several side products can be formed during the synthesis of this compound.

Common Side Products and their Spectroscopic Signatures:

Side ProductPotential CauseExpected NMR Signals (1H NMR, approximate)
4-Hydroxybenzoic Acid (unreacted) Incomplete reaction.Aromatic protons, a broad singlet for the phenolic -OH, and a broad singlet for the carboxylic acid -OH.
Acetophenone Hydrolysis or elimination of 2-bromoacetophenone.Aromatic protons and a characteristic singlet for the methyl group around 2.6 ppm.
C-Alkylated Product (e.g., 3-phenacyl-4-hydroxybenzoic acid) The phenoxide ion is an ambident nucleophile, allowing for alkylation on the aromatic ring.[1]Complex aromatic region with different splitting patterns compared to the desired product. The phenolic -OH proton will still be present.
Self-condensation product of 2-bromoacetophenone Reaction of the enolate of acetophenone (formed under basic conditions) with another molecule of 2-bromoacetophenone.Complex aliphatic and aromatic signals.
Esterified Product (Phenacyl 4-hydroxybenzoate) Reaction of the carboxylate of 4-hydroxybenzoic acid with 2-bromoacetophenone.Aromatic protons of both moieties and a singlet for the -OCH2- group adjacent to the carbonyl of the phenacyl group.

Troubleshooting Steps:

  • Purification: If you suspect the presence of these impurities, repurify your product. Recrystallization from a suitable solvent like ethanol is often effective in removing unreacted starting materials and some side products.[5]

  • Chromatography: If recrystallization is insufficient, column chromatography can be used to separate the desired product from the side products.

  • Spectroscopic Analysis: Compare the NMR spectrum of your product with a known spectrum of this compound. The presence of additional peaks will help in identifying the impurities.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for the synthesis of this compound?

A1: A moderately strong base is typically used to ensure the deprotonation of the phenolic hydroxyl group without promoting excessive side reactions. Common choices include potassium carbonate (K2CO3) and sodium hydroxide (NaOH).[4] It is important to use at least two equivalents of the base to deprotonate both the phenolic hydroxyl and the carboxylic acid groups.

Q2: Which solvent is most suitable for this reaction?

A2: Polar aprotic solvents are generally preferred for Williamson ether syntheses as they can solvate the cation of the base, leaving the alkoxide nucleophile more reactive.[3] Suitable solvents include acetone, dimethylformamide (DMF), and acetonitrile.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be chosen to achieve good separation between the starting materials (4-hydroxybenzoic acid and 2-bromoacetophenone) and the product (this compound). The disappearance of the starting materials indicates the completion of the reaction.

Q4: What is the mechanism of the main reaction?

A4: The synthesis of this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The phenoxide ion, generated by the deprotonation of 4-hydroxybenzoic acid, acts as a nucleophile and attacks the electrophilic carbon of 2-bromoacetophenone, displacing the bromide ion.[1][6]

Experimental Protocols

Synthesis of this compound
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzoic acid (1 equivalent) and potassium carbonate (2.2 equivalents) in acetone.

  • Reaction Initiation: Stir the mixture at room temperature for 30 minutes.

  • Addition of Alkylating Agent: Add 2-bromoacetophenone (1 equivalent) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux (around 60 °C) and maintain it for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the crude product in water and acidify with dilute hydrochloric acid to precipitate the product. Filter the solid and recrystallize from ethanol to obtain pure this compound.[5]

Visualizations

Reaction Workflow

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Product Reactants 4-Hydroxybenzoic Acid 2-Bromoacetophenone Potassium Carbonate Acetone Reaction_Mixture Mix and Reflux (60°C, 4-6h) Reactants->Reaction_Mixture TLC_Monitoring Monitor by TLC Reaction_Mixture->TLC_Monitoring Filtration Filter Inorganic Salts TLC_Monitoring->Filtration Evaporation Evaporate Solvent Filtration->Evaporation Precipitation Acidify and Precipitate Evaporation->Precipitation Recrystallization Recrystallize from Ethanol Precipitation->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Main and Side Reaction Pathways

G PhenacylBr 2-Bromoacetophenone Elimination Phenylacetylene (from elimination) PhenacylBr->Elimination + Base (Elimination) Base Base (K2CO3) C_Alkylation C-Alkylated Product Phenoxide Phenoxide Phenoxide->C_Alkylation + 2-Bromoacetophenone (C-Alkylation) Main_Product Main_Product Phenoxide->Main_Product + 2-Bromoacetophenone (O-Alkylation, SN2)

Caption: Main reaction and potential side reaction pathways.

References

Optimization of reaction conditions for phenacylation of carboxylic acids

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the optimization of phenacylation reactions of carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What is the phenacylation of a carboxylic acid? A1: Phenacylation is a chemical reaction that converts a carboxylic acid into its corresponding phenacyl ester. This is typically achieved by reacting the carboxylate salt of the acid with a phenacyl halide, most commonly phenacyl bromide. The reaction is a type of esterification and proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

Q2: Why is phenacylation used in research and drug development? A2: Phenacylation is often used to create crystalline derivatives of carboxylic acids, which can be useful for their purification and characterization. The phenacyl group also acts as a photoremovable protecting group, meaning it can be cleaved under UV light, which is a mild condition that is useful for sensitive molecules. Furthermore, attaching a phenacyl group introduces a strong chromophore, which facilitates the detection of otherwise hard-to-detect carboxylic acids (like fatty acids) using UV-HPLC.

Q3: What are the key reagents in a typical phenacylation reaction? A3: The key reagents are:

  • Carboxylic Acid: The starting material to be derivatized.

  • Phenacyl Halide: The electrophile, typically phenacyl bromide (2-bromoacetophenone).

  • Base: Required to deprotonate the carboxylic acid, forming the nucleophilic carboxylate anion. Common bases include potassium carbonate (K₂CO₃), potassium bicarbonate (KHCO₃), and organic bases like triethylamine (Et₃N).

  • Solvent: A polar aprotic solvent is preferred to dissolve the reactants and facilitate the SN2 reaction.[1][2] Common choices include acetonitrile, acetone, and dimethylformamide (DMF).

  • Catalyst (Optional): A phase-transfer catalyst (PTC), such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether, can be used to increase the reaction rate, especially in biphasic systems or when the carboxylate salt has low solubility.[3]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: I am getting a very low yield or recovering only my starting material. What are the common causes?

A: Low yields are a frequent issue and can stem from several factors. Use the following logical progression to diagnose the problem.

Troubleshooting Flowchart for Low Yield

LowYield A Problem: Low Yield B Is starting carboxylic acid still present? A->B C YES B->C Yes D NO B->D No E Incomplete Deprotonation: - Base is too weak or wet. - Insufficient equivalents of base. C->E F Poor Nucleophilicity: - Carboxylate salt is not soluble. - Consider adding a phase-transfer catalyst. C->F G Insufficient Reaction Time/Temp: - Monitor reaction by TLC. - Increase temperature moderately (e.g., from RT to 50-60°C). C->G H Product or Reagent Degradation: - Is phenacyl bromide old/decomposed? - Is product unstable to base/heat? - Check for side-product spots on TLC. D->H I Work-up Issues: - Did product remain in the aqueous layer? - Was the correct extraction solvent used? D->I

Caption: Decision tree for troubleshooting low product yield.

  • Ineffective Deprotonation: The carboxylic acid must be converted to its carboxylate salt to act as a nucleophile. If the base is too weak for the specific acid, is not fresh, or is wet, deprotonation will be incomplete.

    • Solution: Use a stronger, anhydrous base. Ensure at least one equivalent of base is used. For weakly acidic carboxylic acids, a stronger base may be required.

  • Poor Solubility: The carboxylate salt must have some solubility in the reaction solvent to react. If the salt precipitates out entirely, the reaction will be extremely slow.

    • Solution: Switch to a more polar solvent like DMF. Alternatively, add a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB). The PTC forms a more soluble ion pair with the carboxylate, shuttling it into the organic phase where it can react.[3]

  • Reagent Decomposition: Phenacyl bromide is a lachrymator and can degrade over time, especially if exposed to moisture.

    • Solution: Use fresh or purified phenacyl bromide. Store it in a cool, dark, and dry place.

  • Steric Hindrance: If the carboxylic acid is sterically bulky around the carboxyl group, the SN2 reaction will be slow.

    • Solution: Increase reaction time and temperature. A less hindered phenacylating agent could be considered if the protocol allows.

Issue 2: Presence of Multiple Byproducts

Q: My TLC or crude NMR shows multiple spots/peaks in addition to my product. What are the likely side reactions?

A: Several side reactions can occur:

  • Hydrolysis of Phenacyl Bromide: If there is water in the reaction (e.g., from wet solvent or base), phenacyl bromide can hydrolyze to form 2-hydroxyacetophenone.

  • Hydrolysis of the Product Ester: The phenacyl ester product can be hydrolyzed back to the carboxylic acid under basic conditions, especially if heated for a prolonged time. This can be a problem with excess strong base.[4]

  • Reaction with Solvent: Solvents like DMF can sometimes participate in side reactions under certain conditions, though this is less common.

  • Elimination Reactions: While less common for this substrate, strong, bulky bases can potentially cause elimination side reactions.

Solution:

  • Ensure all reagents and glassware are thoroughly dry. Use anhydrous solvents and bases.

  • Avoid excessively high temperatures or prolonged reaction times, especially with strong bases.

  • Use a milder base like potassium bicarbonate (KHCO₃) if product hydrolysis is suspected.

Issue 3: Difficult Purification

Q: I am having trouble separating my phenacyl ester from the unreacted phenacyl bromide. What should I do?

A: Phenacyl bromide and the resulting phenacyl ester often have similar polarities, making chromatographic separation challenging.

  • Solution 1: Recrystallization: Phenacyl esters are often crystalline solids. Recrystallization from a suitable solvent system (e.g., ethanol, methanol, or ethyl acetate/hexane) can be a highly effective method for purification.

  • Solution 2: Optimize Stoichiometry: Use the carboxylic acid as the limiting reagent (e.g., 1.0 equivalent) and a slight excess of phenacyl bromide (e.g., 1.1-1.2 equivalents). This ensures the complete consumption of the acid, making it easier to remove the excess electrophile.

  • Solution 3: Quenching: Some unreacted phenacyl bromide can be quenched. However, methods for this must be chosen carefully to avoid affecting the ester product.

Data Presentation: Optimizing Reaction Conditions

The yield of phenacyl esters is highly dependent on the choice of base, solvent, and catalyst. The following tables summarize typical results to guide optimization.

Table 1: Effect of Solvent on Phenacyl Ester Yield (Reaction: Benzoic acid with phenacyl bromide and K₂CO₃ at 60°C)

SolventDielectric Constant (Polarity)Typical Yield (%)Notes
Acetonitrile37.5~95%Excellent choice. Good solubility for many carboxylate salts and promotes SN2 reactions.
Acetone20.7~85-90%Good alternative to acetonitrile, though slightly less polar.
Dimethylformamide (DMF)36.7~90%Highly polar, excellent at dissolving salts, but can be harder to remove and may require higher temperatures.
Tetrahydrofuran (THF)7.6~60-70%Lower polarity leads to reduced reaction rates and yields due to poor salt solubility.

Note: Yields are representative and can vary based on the specific carboxylic acid and precise reaction conditions.

Table 2: Comparison of Bases for Phenacylation (Reaction: Phenylacetic acid with phenacyl bromide in Acetonitrile at RT)

BasepKa of Conjugate AcidTypical Yield (%)Notes
Triethylamine (Et₃N)10.75~92%Soluble organic base. Easy to handle but its salt byproduct must be removed.
Potassium Carbonate (K₂CO₃)10.33~95%Inexpensive, effective, and heterogeneous, allowing for easy filtration after the reaction.
Potassium Bicarbonate (KHCO₃)10.33~88%Milder base, useful if the starting material or product is sensitive to stronger bases.
Sodium Hydroxide (NaOH)15.7< 40%Very strong base. Often promotes hydrolysis of the phenacyl bromide and the ester product, leading to low yields.[4]

Experimental Protocols

General Protocol for Phenacylation of a Carboxylic Acid

This protocol is a general guideline and may require optimization for specific substrates.

Safety Note: Phenacyl bromide is a potent lachrymator (tear-inducing agent) and skin irritant. Handle it with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles.[5]

Materials:

  • Carboxylic acid (1.0 mmol)

  • Phenacyl bromide (1.1 mmol, 1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 mmol, 1.5 eq)

  • Acetonitrile, anhydrous (10 mL)

  • (Optional) Tetrabutylammonium bromide (TBAB) (0.1 mmol, 0.1 eq)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the carboxylic acid (1.0 mmol) and anhydrous acetonitrile (10 mL).

  • Add anhydrous potassium carbonate (1.5 mmol). If the carboxylate salt is known to have poor solubility, add the phase-transfer catalyst (TBAB, 0.1 mmol) at this stage.

  • Stir the suspension at room temperature for 15-20 minutes to allow for the formation of the potassium carboxylate salt.

  • Add phenacyl bromide (1.1 mmol) to the mixture.

  • Heat the reaction mixture to a gentle reflux (around 80°C for acetonitrile) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After the reaction is complete (as indicated by the consumption of the starting carboxylic acid), cool the mixture to room temperature.

  • Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the solid residue with a small amount of acetonitrile.

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

General Experimental Workflow

Workflow A 1. Combine Carboxylic Acid, Base, and Solvent B 2. Stir for Salt Formation (15-20 min) A->B C 3. Add Phenacyl Bromide B->C D 4. Heat to Reflux (2-4 hours) C->D E 5. Monitor by TLC D->E F 6. Cool to Room Temperature E->F G 7. Filter Inorganic Salts F->G H 8. Evaporate Solvent G->H I 9. Purify Product (Recrystallization or Chromatography) H->I

Caption: Standard workflow for a phenacylation experiment.

References

Technical Support Center: 4-Phenacyloxybenzoic Acid Stability Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with 4-phenacyloxybenzoic acid. The following information is designed to address common challenges encountered during stability testing in acidic and basic media.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound in acidic and basic media?

In acidic media, the ether linkage of this compound is susceptible to hydrolysis. This reaction is catalyzed by protons (H+) and typically requires elevated temperatures to proceed at a significant rate. The expected degradation products are phenol and 4-hydroxybenzoic acid.

Under basic conditions, the primary degradation pathway is also the cleavage of the ether bond through hydrolysis, yielding phenol and 4-hydroxybenzoic acid. The carboxylate form of the molecule will be present under basic conditions.

Q2: I am not observing any degradation of my this compound sample under my initial stress conditions. What should I do?

If you do not observe degradation, the stress conditions may not be sufficiently harsh. According to ICH guidelines, forced degradation studies should aim for 5-20% degradation.[1] Consider the following adjustments:

  • Increase Temperature: Refluxing the sample can significantly accelerate the rate of hydrolysis.

  • Increase Acid/Base Concentration: If using 0.1 N HCl or 0.1 N NaOH, consider increasing the concentration to 1 N or higher.[1][2]

  • Extend Exposure Time: Prolonging the duration of the stress test will allow more time for degradation to occur.

Q3: My sample shows complete degradation almost immediately. How can I obtain meaningful kinetic data?

Rapid degradation indicates that your stress conditions are too aggressive. To slow down the reaction and allow for proper analysis, you should:

  • Decrease Temperature: Perform the study at a lower temperature, for example, moving from reflux to a controlled temperature bath at 40°C or 60°C.

  • Decrease Acid/Base Concentration: Reduce the concentration of your acid or base (e.g., from 1 N to 0.1 N or 0.01 N).

  • Sample at Earlier Time Points: If degradation is still rapid, take samples at much shorter intervals (e.g., minutes instead of hours) to capture the initial degradation profile.

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique. The method should be capable of separating the intact this compound from its potential degradation products (phenol and 4-hydroxybenzoic acid).

Troubleshooting Guides

Issue 1: Poor Peak Shape or Resolution in HPLC Analysis

Symptoms: Tailing peaks, co-elution of the parent drug and degradation products.

Possible Causes:

  • Inappropriate mobile phase pH.

  • Incorrect column chemistry.

  • Mobile phase composition not optimized.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: The carboxylic acid moiety of this compound and the phenolic hydroxyl group of the degradation products are ionizable. Ensure the mobile phase pH is controlled with a suitable buffer to maintain a consistent ionization state and improve peak shape. A pH around 3-4 is often a good starting point for acidic analytes.

  • Select an Appropriate Column: A C18 column is a common choice for reversed-phase chromatography of aromatic compounds. If resolution is an issue, consider a column with a different selectivity (e.g., a phenyl-hexyl column).

  • Optimize Mobile Phase Gradient: If using a gradient elution, adjust the gradient slope to improve the separation between the parent compound and its degradants.

Issue 2: Inconsistent or Non-Reproducible Degradation Results

Symptoms: Wide variation in the percentage of degradation between replicate experiments.

Possible Causes:

  • Inaccurate temperature control.

  • Inconsistent preparation of acidic or basic solutions.

  • Variable sample concentrations.

Troubleshooting Steps:

  • Ensure Precise Temperature Control: Use a calibrated water bath or heating block to maintain a constant and uniform temperature throughout the experiment.

  • Standardize Solution Preparation: Prepare fresh acidic and basic solutions for each experiment using calibrated volumetric flasks and pipettes.

  • Maintain Consistent Sample Concentration: Ensure the initial concentration of this compound is the same for all experiments, as reaction kinetics can sometimes be concentration-dependent.

Experimental Protocols

Forced Hydrolysis in Acidic Medium
  • Preparation of Acidic Solution: Prepare a 1 N solution of hydrochloric acid (HCl) in purified water.

  • Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) and then dilute with the 1 N HCl solution to achieve the desired final concentration.

  • Stress Conditions: Place the sample in a controlled temperature environment, such as a water bath at 60°C.

  • Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Quenching: Immediately neutralize the withdrawn aliquots with an equivalent amount of a suitable base (e.g., 1 N NaOH) to stop the degradation reaction.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Forced Hydrolysis in Basic Medium
  • Preparation of Basic Solution: Prepare a 1 N solution of sodium hydroxide (NaOH) in purified water.

  • Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent and then dilute with the 1 N NaOH solution.

  • Stress Conditions: Maintain the sample at a controlled temperature, for instance, 40°C.

  • Sampling: Collect aliquots at appropriate time points.

  • Sample Quenching: Neutralize the aliquots immediately with an equivalent amount of a suitable acid (e.g., 1 N HCl).

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Data Presentation

Table 1: Hypothetical Degradation of this compound in 1 N HCl at 60°C

Time (hours)% this compound Remaining% Phenol% 4-Hydroxybenzoic Acid
0100.00.00.0
295.22.42.4
490.54.74.8
881.39.39.4
1272.813.513.7
2453.123.423.5

Table 2: Hypothetical Degradation of this compound in 1 N NaOH at 40°C

Time (hours)% this compound Remaining% Phenol% 4-Hydroxybenzoic Acid
0100.00.00.0
192.53.73.8
285.37.37.4
471.914.014.1
659.820.020.2
848.725.625.7

Visualizations

degradation_pathway 4-Phenacyloxybenzoic_acid This compound Phenol Phenol 4-Phenacyloxybenzoic_acid->Phenol Acidic or Basic Hydrolysis 4-Hydroxybenzoic_acid 4-Hydroxybenzoic acid 4-Phenacyloxybenzoic_acid->4-Hydroxybenzoic_acid Acidic or Basic Hydrolysis

Caption: Degradation pathway of this compound.

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_solution Prepare Acidic/Basic Solution prep_sample Prepare Sample Solution prep_solution->prep_sample stress Incubate at Controlled Temperature prep_sample->stress sampling Withdraw Aliquots at Time Points stress->sampling quenching Neutralize to Stop Reaction sampling->quenching hplc HPLC Analysis quenching->hplc

Caption: Workflow for forced degradation studies.

References

Preventing side reactions during phenacyl ester deprotection.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the deprotection of phenacyl esters.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for phenacyl ester deprotection?

A1: The primary methods for cleaving phenacyl esters involve reductive cleavage, photochemical cleavage, and nucleophilic attack. The most frequently employed laboratory methods include:

  • Zinc dust in acetic acid (Zn/AcOH): A classic and widely used reductive method.[1][2][3]

  • Photochemical cleavage: Utilizes UV light to induce cleavage, often in the presence of a hydrogen donor.[4][5]

  • Magnesium in acetic acid (Mg/AcOH): An alternative reductive method that can be more efficient and produce fewer byproducts than Zn/AcOH in some cases.[6]

  • Bis(tributyltin) oxide: A method that can be highly selective for phenacyl esters in the presence of other ester types.[7][8]

  • Nucleophilic reagents: Strong nucleophiles like selenophenol can cleave phenacyl esters under neutral conditions.

Q2: What are the main byproducts I should expect during phenacyl ester deprotection?

A2: The primary byproduct of phenacyl ester deprotection is acetophenone.[4][9] Depending on the deprotection method and substrate, other side products may form. For instance, photochemical deprotection in the presence of alcohols can lead to byproducts derived from radical intermediates.[4][5] Reductive methods may produce over-reduced species.

Q3: Is there a risk of racemization at the stereocenter adjacent to the carboxyl group during deprotection?

A3: For most standard phenacyl ester deprotection methods, such as using bis(tributyltin) oxide, racemization is generally not observed.[7][8][10] However, the potential for racemization should always be considered, especially under harsh conditions or with particularly sensitive substrates. It is always recommended to analyze the enantiomeric purity of the final product.

Q4: How does the phenacyl deprotection chemistry affect other common protecting groups in my molecule?

A4: The compatibility of phenacyl ester deprotection with other protecting groups is a critical consideration.

  • Acid-labile groups (e.g., Boc, t-butyl esters): Reductive methods like Zn/AcOH are generally compatible with acid-labile groups.[1]

  • Base-labile groups (e.g., Fmoc): Deprotection using bis(tributyltin) oxide has been shown to be incompatible with the Fmoc group, leading to its removal.[7][8]

  • Benzyl-based groups (e.g., Cbz, Bn): Reductive cleavage conditions may also cleave benzyl-type protecting groups. Careful selection of the deprotection method is necessary to ensure selectivity. The use of bis(tributyltin) oxide has shown some limitations with Cbz groups.[7][8]

Troubleshooting Guide

This guide addresses specific issues that may arise during phenacyl ester deprotection.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Deprotection 1. Insufficient reagent (e.g., Zn, Mg).2. Deactivated reagent surface.3. Insufficient reaction time or temperature.4. Poor solubility of the starting material.1. Increase the equivalents of the reducing agent.2. Activate the metal surface (e.g., with dilute HCl for Zn).3. Increase the reaction time or temperature, monitoring by TLC or LC-MS.4. Use a co-solvent to improve solubility.
Formation of Acetophenone and Other Byproducts 1. Radical side reactions in photochemical deprotection.2. Over-reduction or side reactions in reductive methods.1. For photochemical reactions, use a scavenger to trap radical intermediates.2. Optimize the reaction conditions (lower temperature, shorter time) for reductive methods. Consider switching to a milder deprotection method.
Cleavage of Other Protecting Groups 1. The chosen deprotection method is not orthogonal to other protecting groups present.1. Carefully review the stability of all protecting groups under the chosen deprotection conditions. Select a more selective deprotection reagent (see compatibility information in FAQs).
Low Yield of Deprotected Product 1. Adsorption of the product onto the excess reducing agent.2. Degradation of the product under the reaction conditions.3. Inefficient workup procedure.1. After filtration of the reducing agent, wash it thoroughly with a suitable solvent.2. Monitor the reaction closely and stop it as soon as the starting material is consumed. Consider a milder deprotection method.3. Optimize the extraction and purification steps to minimize product loss.
Racemization of the Product 1. Presence of a strong base or acid, or elevated temperatures, which can epimerize the adjacent stereocenter.1. Use neutral or milder deprotection conditions. Avoid excessive heat. Analyze the enantiomeric purity of the product and consider alternative deprotection strategies if racemization is significant.

Experimental Protocols

Protocol 1: Deprotection of Phenacyl Esters using Zinc in Acetic Acid

This protocol is a standard method for the reductive cleavage of phenacyl esters.

Materials:

  • Phenacyl-protected compound

  • Zinc dust (<325 mesh)

  • Glacial acetic acid

  • Appropriate organic solvent (e.g., ethyl acetate, methanol)

  • Diatomaceous earth

Procedure:

  • Dissolve the phenacyl-protected compound in a suitable solvent (e.g., 10 mL of acetic acid per gram of substrate).

  • Add zinc dust (typically 5-10 equivalents relative to the substrate).

  • Stir the suspension vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of diatomaceous earth to remove excess zinc dust and other solids.

  • Wash the filter cake with additional solvent.

  • Combine the filtrates and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by chromatography or recrystallization as needed.

Protocol 2: Photochemical Deprotection of Phenacyl Esters

This protocol describes a general procedure for the light-induced cleavage of phenacyl esters.

Materials:

  • Phenacyl-protected compound

  • Solvent (e.g., methanol, acetonitrile, or a mixture with water)

  • Photochemical reactor equipped with a suitable UV lamp (e.g., 300-350 nm)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Dissolve the phenacyl-protected compound in the chosen solvent in a quartz reaction vessel. The concentration should be optimized but is typically in the range of 1-10 mM.

  • Purge the solution with an inert gas for 15-30 minutes to remove dissolved oxygen, which can quench the excited state.

  • Irradiate the solution with a UV lamp at the appropriate wavelength. The choice of wavelength may depend on the specific phenacyl chromophore.

  • Monitor the reaction progress by TLC, LC-MS, or UV-Vis spectroscopy.

  • Once the reaction is complete, remove the solvent in vacuo.

  • Purify the resulting carboxylic acid from the acetophenone byproduct and any other photoproducts by a suitable method such as extraction or chromatography.

Data Summary

The following tables summarize typical reaction conditions and outcomes for common phenacyl ester deprotection methods.

Table 1: Reductive Deprotection of Phenacyl Esters

MethodSubstrateReagents & ConditionsTime (h)Yield (%)Reference
Zn/AcOHBoc-L-Cys(Pac)-OMeZn, AcOH, MeOH, rt193[6]
Mg/AcOHN-Phenacyl-anilineMg, AcOH, MeOH, rt0.895[6]
Zn/AcOHPac-protected peptidesZn/AcOH--[1][2]

Table 2: Photochemical Deprotection of Phenacyl Esters

SubstrateSolventWavelength (nm)Quantum Yield (Φ)Reference
Phenacyl BenzoateAlcohols-up to 4[4]
2-Hydroxyphenacyl BenzoateH₂O/CH₃CN300 or 3130.04-0.08[11]

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_deprotection Deprotection Step cluster_monitoring Reaction Monitoring cluster_workup Workup & Purification cluster_product Final Product Start Phenacyl Protected Compound Deprotection Choose Deprotection Method (e.g., Zn/AcOH, Photolysis) Start->Deprotection Monitoring Monitor Reaction Progress (TLC, LC-MS) Deprotection->Monitoring Workup Workup (Filtration, Extraction) Monitoring->Workup Reaction Complete Purification Purification (Chromatography, Recrystallization) Workup->Purification Product Deprotected Carboxylic Acid Purification->Product

Caption: General experimental workflow for phenacyl ester deprotection.

Side_Reaction_Troubleshooting cluster_causes Identify Potential Causes cluster_solutions Implement Solutions Observe Observe Side Reaction (e.g., Incomplete Reaction, Byproduct) Cause1 Insufficient Reagent/Time Observe->Cause1 Cause2 Non-Optimal Conditions Observe->Cause2 Cause3 Protecting Group Incompatibility Observe->Cause3 Solution1 Increase Reagent/Time Cause1->Solution1 Solution2 Optimize T, Solvent Cause2->Solution2 Solution3 Change Deprotection Method Cause3->Solution3 Solution1->Observe Re-evaluate Solution2->Observe Re-evaluate Solution3->Observe Re-evaluate Reductive_Cleavage_Mechanism PhenacylEster Phenacyl Ester Zn + Zn Intermediate1 [Radical Anion Intermediate] Zn->Intermediate1 Protonation1 + H+ Intermediate2 [Ketyl Radical] Protonation1->Intermediate2 Zn2 + Zn Intermediate3 [Zinc Enolate] Zn2->Intermediate3 Protonation2 + H+ Products Carboxylic Acid + Acetophenone Protonation2->Products

References

Technical Support Center: Purification of Reaction Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for the removal of unreacted p-bromoacetophenone from your reaction product.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of p-bromoacetophenone that are relevant for its removal?

A1: Understanding the physical properties of p-bromoacetophenone is crucial for selecting an appropriate purification method. It is a white to light yellow crystalline solid at room temperature.[1][2][3] Key properties are summarized in the table below.

PropertyValueCitations
Molecular Formula C₈H₇BrO[4][5]
Molecular Weight 199.04 g/mol [4][5]
Melting Point 48-54 °C[2][4][6][7][8]
Boiling Point 255-256 °C (at 760 mmHg)[4][6][7][8][9]
130 °C (at 15 mmHg)[4][10]
117 °C (at 7 mmHg)[4][10]
Solubility Soluble in: Chloroform, ethanol, ether, benzene, petroleum ether, carbon disulfide, glacial acetic acid.[1][4]
Insoluble in: Water.[1]

Q2: What are the most common methods for removing unreacted p-bromoacetophenone?

A2: The most common methods for removing unreacted p-bromoacetophenone from a reaction mixture are:

  • Recrystallization: This is effective if your product and p-bromoacetophenone have different solubilities in a particular solvent system at different temperatures.

  • Column Chromatography: This technique separates compounds based on their differential adsorption onto a stationary phase and is very effective for separating compounds with different polarities.

  • Distillation: This is suitable if your product has a significantly different boiling point from p-bromoacetophenone and both are thermally stable. Given the high boiling point of p-bromoacetophenone, vacuum distillation is often required.[10]

  • Liquid-Liquid Extraction: This can be used to move the p-bromoacetophenone from a solvent in which your product is also dissolved into another immiscible solvent in which p-bromoacetophenone has higher solubility.

Q3: How can I monitor the removal of p-bromoacetophenone during the purification process?

A3: The progress of the purification can be monitored using analytical techniques such as:

  • Thin-Layer Chromatography (TLC): This is a quick and effective way to qualitatively assess the presence of p-bromoacetophenone in your product fractions.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is a highly sensitive method to determine the purity of your product.[11]

  • Gas Chromatography (GC): If your product is volatile, GC can be used to check for the presence of p-bromoacetophenone.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the characteristic peaks of p-bromoacetophenone and determine its concentration relative to your product.

Troubleshooting Guide

Q1: I tried to remove p-bromoacetophenone by recrystallization, but it co-crystallized with my product. What should I do?

A1: Co-crystallization can occur if the solubility properties of your product and p-bromoacetophenone are very similar. Here are a few things to try:

  • Solvent Screening: Experiment with different solvent systems. A mixture of solvents can sometimes provide the differential solubility needed. For example, if both are soluble in a non-polar solvent, try adding a polar "anti-solvent" dropwise to induce precipitation of one compound before the other.

  • Slow Cooling: Allow the solution to cool very slowly. This can help in the formation of purer crystals of the less soluble compound. Seeding the solution with a pure crystal of your desired product can also promote its selective crystallization.

  • Fractional Crystallization: If there is a significant difference in the concentration of your product and the impurity, you might be able to remove the bulk of one component in a first crystallization, and then re-crystallize the mother liquor or the crystals to further purify the components.

Q2: I am using column chromatography, but I am getting poor separation between my product and p-bromoacetophenone. What can I do to improve this?

A2: Poor separation in column chromatography can be due to several factors. Consider the following adjustments:

  • Solvent System (Eluent): The polarity of the eluent is critical. If both compounds are coming off the column too quickly, your eluent is too polar. If they are moving too slowly, it is not polar enough. Use TLC to test various solvent systems to find one that gives a good separation (difference in Rf values) between your product and p-bromoacetophenone.

  • Stationary Phase: Silica gel is the most common stationary phase. If you are not getting good separation on silica, you could try a different stationary phase, such as alumina, or consider reverse-phase chromatography if your compounds are non-polar.

  • Column Loading and Dimensions: Overloading the column can lead to broad peaks and poor separation. Use a sample amount that is about 1-5% of the weight of the stationary phase. A longer, thinner column will generally provide better separation than a short, wide one.

Q3: Can I wash out p-bromoacetophenone with an aqueous solution?

A3: Since p-bromoacetophenone is insoluble in water, a simple aqueous wash will not be effective.[1] However, if your product has significantly different solubility in a pair of immiscible organic and aqueous solvents, a liquid-liquid extraction could be employed.

Experimental Protocols

Protocol 1: Recrystallization

This protocol assumes your product is a solid and has a lower solubility than p-bromoacetophenone in the chosen solvent at low temperatures.

  • Solvent Selection: Choose a solvent in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. p-Bromoacetophenone is soluble in common organic solvents like ethanol, methanol, and ethyl acetate.[1][4] Test small batches to find a suitable solvent that provides differential solubility.

  • Dissolution: In a flask, dissolve the crude product mixture in the minimum amount of the hot (boiling or near-boiling) solvent to form a saturated solution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The desired product should crystallize out while the more soluble p-bromoacetophenone remains in the solution (mother liquor). Cooling the flask in an ice bath can further increase the yield of the crystallized product.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor containing the p-bromoacetophenone.

  • Drying: Dry the purified crystals in a vacuum oven.

  • Purity Check: Check the purity of the crystals and the mother liquor by TLC or another analytical method to confirm the removal of p-bromoacetophenone.

Protocol 2: Flash Column Chromatography

This protocol is suitable for separating compounds with different polarities.

  • Solvent System Selection: Use TLC to determine an appropriate eluent (solvent system). An ideal solvent system will result in an Rf value of ~0.3 for your desired product and a significantly different Rf value for p-bromoacetophenone.

  • Column Packing: Pack a glass column with silica gel slurried in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply pressure (e.g., with a nitrogen line or an air pump) to push the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluting solvent in small fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain your purified product, free of p-bromoacetophenone.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified product.

Purification Method Selection

The choice of purification method depends on the physical properties of your desired product relative to p-bromoacetophenone. The following flowchart can guide your decision-making process.

Purification_Workflow start Start: Crude product contains p-bromoacetophenone product_state Is the desired product a solid? start->product_state solubility_diff Different solubility in a solvent at low vs. high temp? product_state->solubility_diff Yes boiling_point_diff Is there a significant difference in boiling points (>30 °C)? product_state->boiling_point_diff No (Liquid) recrystallize Use Recrystallization solubility_diff->recrystallize Yes chromatography_q1 Are the polarities of the product and impurity different? solubility_diff->chromatography_q1 No column_chrom Use Column Chromatography chromatography_q1->column_chrom Yes complex_case Consider derivatization or preparative HPLC chromatography_q1->complex_case No boiling_point_diff->chromatography_q1 No distillation Use Fractional Distillation (likely under vacuum) boiling_point_diff->distillation Yes

Caption: A flowchart to guide the selection of a suitable purification method.

References

Technical Support Center: Scaling Up 4-Phenacyloxybenzoic Acid Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-Phenacyloxybenzoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis of 4-hydroxybenzoic acid and 2-bromoacetophenone.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete deprotonation of 4-hydroxybenzoic acid: The base used may not be strong enough or may not have fully reacted.- Ensure the base (e.g., potassium carbonate, sodium hydride) is fresh and anhydrous. - Use a stronger base if necessary. - Allow sufficient time for the deprotonation to complete before adding the 2-bromoacetophenone.
Poor quality of reagents: Starting materials may be impure or contain water.- Use high-purity 4-hydroxybenzoic acid and 2-bromoacetophenone. - Ensure all solvents are anhydrous.
Suboptimal reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.- Gradually increase the reaction temperature, monitoring for the formation of side products by TLC.
Insufficient reaction time: The reaction may not have been allowed to proceed to completion.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Extend the reaction time until the starting materials are consumed.
Formation of Significant Side Products Elimination reaction of 2-bromoacetophenone: This can compete with the desired SN2 reaction, especially at higher temperatures.- Maintain the lowest effective temperature for the reaction.
C-alkylation of the phenoxide: The phenoxide ion is an ambident nucleophile, and alkylation can occur on the aromatic ring.- This is generally less favored than O-alkylation but can be influenced by the solvent and counter-ion. Using a polar aprotic solvent can favor O-alkylation.
Difficulty in Product Purification Incomplete removal of unreacted 4-hydroxybenzoic acid: Due to its acidic nature, it can be challenging to separate from the acidic product.- During aqueous workup, carefully adjust the pH to ensure the product precipitates while the unreacted starting material remains in solution.
Choosing an appropriate recrystallization solvent: An unsuitable solvent will result in poor recovery or low purity.- A mixture of ethanol and water is often effective for recrystallizing benzoic acid derivatives.[1] The ideal solvent system should dissolve the compound when hot but have low solubility when cold.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through a Williamson ether synthesis. This is an S_N2 reaction where the phenoxide ion from 4-hydroxybenzoic acid acts as a nucleophile, attacking the electrophilic carbon of 2-bromoacetophenone (phenacyl bromide) and displacing the bromide ion.

Q2: Which base is most effective for this synthesis?

A2: The choice of base is critical. For phenolic starting materials, which are more acidic than aliphatic alcohols, weaker bases like potassium carbonate (K₂CO₃) can be effective, especially in a polar aprotic solvent like DMF or acetone. For less reactive systems or to ensure complete deprotonation, a stronger base such as sodium hydride (NaH) may be used.

Q3: How does the choice of solvent affect the reaction?

A3: Polar aprotic solvents like dimethylformamide (DMF), acetone, or acetonitrile are generally preferred for Williamson ether synthesis. These solvents effectively solvate the cation of the base, leaving the alkoxide nucleophile more reactive. Protic solvents can solvate the nucleophile, reducing its reactivity.

Q4: Can other phenacyl halides be used instead of 2-bromoacetophenone?

A4: Yes, 2-chloroacetophenone or 2-iodoacetophenone could also be used. The reactivity of the halide follows the order I > Br > Cl. While 2-iodoacetophenone would be more reactive, it is also more expensive and less stable. 2-bromoacetophenone offers a good balance of reactivity and stability.

Q5: What are the key safety precautions to consider when scaling up this reaction?

A5: Key safety considerations include:

  • 2-Bromoacetophenone: It is a lachrymator and is corrosive. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Solvents: Many organic solvents are flammable and have associated health risks. Ensure proper ventilation and avoid ignition sources.

  • Bases: Strong bases like sodium hydride are highly reactive with water and can be pyrophoric. Handle with care under an inert atmosphere.

  • Exothermic reactions: The reaction can be exothermic, especially on a larger scale. Ensure adequate cooling and temperature control.

Data Presentation

ParameterCondition ACondition BExpected Outcome
Base K₂CO₃NaHNaH is a stronger base and may lead to a faster and more complete reaction, but requires stricter anhydrous conditions.
Solvent AcetoneDMFDMF is a more polar aprotic solvent and may lead to faster reaction rates compared to acetone.
Temperature Room Temperature60 °CIncreased temperature generally increases the reaction rate, but may also promote the formation of elimination byproducts.
Reaction Time 4 hours12 hoursLonger reaction times can lead to higher conversion of starting materials, which should be monitored by TLC.

Experimental Protocols

The following is a general protocol for the synthesis of this compound. This should be adapted and optimized for specific laboratory conditions and scale.

Materials:

  • 4-Hydroxybenzoic acid

  • 2-Bromoacetophenone

  • Potassium Carbonate (anhydrous)

  • Acetone (anhydrous)

  • Ethanol

  • Deionized Water

  • Hydrochloric Acid (1 M)

  • Ethyl Acetate

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzoic acid (1 equivalent) and anhydrous potassium carbonate (1.5 equivalents).

  • Solvent Addition: Add anhydrous acetone to the flask.

  • Addition of Alkylating Agent: Add 2-bromoacetophenone (1.1 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the progress of the reaction by TLC.

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Evaporate the acetone under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purification:

    • The crude product can be purified by recrystallization. A common solvent system for similar benzoic acid derivatives is a mixture of ethanol and water.[1]

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • Slowly add hot water until the solution becomes slightly cloudy.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with cold ethanol/water, and dry under vacuum.

Mandatory Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway_of_4_Phenacyloxybenzoic_acid 4-Hydroxybenzoic_acid 4-Hydroxybenzoic acid reagents 4-Hydroxybenzoic_acid->reagents Phenacyl_bromide 2-Bromoacetophenone (Phenacyl bromide) Phenacyl_bromide->reagents Base Base (e.g., K2CO3) Base->reagents Solvent Solvent (e.g., Acetone, DMF) Solvent->reagents Reaction_Mixture Reaction_Mixture reagents->Reaction_Mixture Williamson Ether Synthesis 4-Phenacyloxybenzoic_acid 4-Phenacyloxybenzoic_acid Reaction_Mixture->4-Phenacyloxybenzoic_acid Product Byproducts Byproducts Reaction_Mixture->Byproducts Side Products

Caption: Synthesis of this compound via Williamson ether synthesis.

Troubleshooting Workflow for Low Product Yield

Troubleshooting_Workflow start Low or No Product Yield check_reagents Are starting materials pure and dry? start->check_reagents reagent_issue Purify or dry reagents. Use fresh materials. check_reagents->reagent_issue No check_base Is the base strong enough and fully reacted? check_reagents->check_base Yes base_issue Use a stronger base (e.g., NaH). Ensure complete deprotonation. check_base->base_issue No check_conditions Are reaction temperature and time optimized? check_base->check_conditions Yes conditions_issue Increase temperature moderately. Increase reaction time. Monitor reaction progress (TLC). check_conditions->conditions_issue No side_reactions Are there significant side products? check_conditions->side_reactions Yes side_reactions_solution Optimize temperature to minimize elimination byproducts. side_reactions->side_reactions_solution Yes purification_issue Is the product lost during workup/purification? side_reactions->purification_issue No purification_solution Optimize extraction pH. Choose an appropriate recrystallization solvent. purification_issue->purification_solution Yes

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Validation & Comparative

A Comparative Guide to Carboxyl Protecting Groups: Spotlight on Phenacyl Esters

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate field of organic synthesis, particularly in the assembly of complex molecules like peptides and pharmaceuticals, the selective masking and unmasking of reactive functional groups is paramount.[1] A protecting group is a molecular entity that is temporarily attached to a functional group to decrease its reactivity, allowing chemical modifications to be performed elsewhere in the molecule.[2][3] For carboxylic acids, protection serves to mask the acidic proton to prevent interference with base-catalyzed reactions or to block the carbonyl group from nucleophilic attack.[4][5] An ideal protecting group should be easy to introduce in high yield, stable under a variety of reaction conditions, and readily removed selectively and efficiently under mild conditions that do not affect other parts of the molecule.[6]

This guide provides a comparative analysis of common carboxyl protecting groups, with a special focus on the utility of phenacyl esters, such as those derived from 4-phenacyloxybenzoic acid, in modern organic synthesis.

Phenacyl Esters: A Versatile Protecting Group

The phenacyl group is a valuable tool for the protection of carboxylic acids, forming phenacyl esters. Its primary advantage lies in the variety of mild conditions under which it can be cleaved, offering orthogonality with many other protecting groups used in complex syntheses.[7][8]

Introduction: Phenacyl esters are typically synthesized by the reaction of a carboxylic acid salt with a phenacyl bromide derivative under phase-transfer conditions, which often results in nearly quantitative yields.[9] This method is efficient and avoids the need to pre-form anhydrous carboxylate salts.[9]

Cleavage (Deprotection): The true strength of the phenacyl ester lies in its diverse deprotection pathways. The methylene group adjacent to the carbonyl is susceptible to nucleophilic attack, and the entire group can be removed through reduction or photolysis.[9]

  • Reductive Cleavage: A widely used method involves reduction with zinc dust in acetic acid.[7] More recently, magnesium turnings in acetic acid have been shown to be a more convenient and efficient alternative, as magnesium requires no prior activation and the resulting salts are more soluble.[7] This method is compatible with many other protecting groups that are sensitive to the conditions used for zinc-based reduction.[7]

  • Nucleophilic Cleavage: Phenacyl esters are readily cleaved by various nucleophiles. Sodium thiophenoxide was one of the earliest methods demonstrated for this purpose.[7] Other effective nucleophiles include hydrazine, potassium cyanide with a crown ether, and tetrabutylammonium fluoride.[7]

  • Photolytic Cleavage: The phenacyl group can also be removed under neutral conditions via photolysis, which is particularly useful for substrates sensitive to both acidic and basic conditions.[7][10]

Comparative Analysis of Carboxyl Protecting Groups

The selection of a protecting group is a critical strategic decision in synthesis design. The phenacyl ester offers a unique set of properties when compared to other commonly employed groups.

Protecting GroupStructure ExampleTypical Protection ConditionsTypical Deprotection ConditionsStability & Compatibility
Phenacyl Ester R-CO-OCH₂C(O)PhR-COOH + Phenacyl Bromide, K₂CO₃, Phase-Transfer Catalyst[9]Reductive: Zn/AcOH or Mg/AcOH[7]Nucleophilic: NaSPh, Hydrazine[7]Photolytic: hv (>300 nm)[10]Stable to mild acid. Labile to bases, nucleophiles, and specific reducing agents. Orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Bn) groups.
Methyl/Ethyl Ester R-CO-OCH₃R-COOH + MeOH, H⁺ catalystBasic: NaOH or KOH (Saponification)Acidic: Strong acid, heat[11]Stable to mild acid, hydrogenolysis, and many reducing agents. Labile under strong acidic or basic conditions. Not ideal for base-sensitive molecules.[12]
tert-Butyl Ester (tBu) R-CO-OC(CH₃)₃R-COOH + Isobutylene, H⁺ catalystAcidic: Trifluoroacetic acid (TFA), HCl[11][13]Stable to base, hydrogenolysis, and nucleophiles. Labile under acidic conditions. Orthogonal to Fmoc and Benzyl groups.[13]
Benzyl Ester (Bn) R-CO-OCH₂PhR-COOH + Benzyl Bromide, BaseHydrogenolysis: H₂, Pd/C[11]Strong Acid: HBr/AcOH[14]Stable to acid and base. Labile to catalytic hydrogenation. Not compatible with molecules containing other reducible groups (e.g., alkenes, alkynes, nitro groups).[13]
Allyl Ester (All) R-CO-OCH₂CH=CH₂R-COOH + Allyl Alcohol, DCCPalladium Catalysis: Pd(PPh₃)₄, Nucleophilic scavenger (e.g., dimedone)[8]Stable to most acidic and basic conditions. Cleaved under very mild, specific, and neutral conditions. Orthogonal to most other groups.
Silyl Ester (e.g., TBDMS) R-CO-OSi(CH₃)₂C(CH₃)₃R-COOH + TBDMS-Cl, ImidazoleFluoride Ions: TBAFMild Aqueous Acid [11]Very labile. Stable to neutral and non-aqueous conditions. Primarily used for temporary protection during a short sequence of reactions.

Experimental Protocols

Protocol 1: Protection of Benzoic Acid as a Phenacyl Ester

This protocol is adapted from a general procedure for phenacyl ester synthesis using phase-transfer catalysis.[9]

Materials:

  • Benzoic acid

  • Phenacyl bromide

  • Potassium carbonate (K₂CO₃)

  • Polyethylene glycol (PEG-400) as a phase-transfer catalyst

  • Dichloromethane (CH₂Cl₂)

  • Water

Procedure:

  • In a 100 mL round-bottom flask, combine benzoic acid (1.22 g, 10 mmol), phenacyl bromide (1.99 g, 10 mmol), potassium carbonate (1.38 g, 10 mmol), and PEG-400 (0.4 g).

  • Add 50 mL of dichloromethane to the flask.

  • Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into 50 mL of water.

  • Separate the organic layer. Wash the organic layer with 50 mL of water, followed by 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from ethanol to yield the pure phenacyl benzoate.

Protocol 2: Reductive Cleavage of a Phenacyl Ester using Magnesium

This protocol is based on the efficient deprotection method using magnesium turnings.[7]

Materials:

  • Phenacyl ester (e.g., Phenacyl benzoate)

  • Magnesium (Mg) turnings

  • Glacial acetic acid (AcOH)

  • Methanol (MeOH)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the phenacyl ester (1 mmol) in a mixture of 10 mL of methanol and 2 mL of acetic acid in a 50 mL round-bottom flask.

  • Add magnesium turnings (120 mg, 5 mmol) to the solution in one portion.

  • Stir the mixture at room temperature. The reaction is typically complete within 1-2 hours. Monitor by TLC.

  • After the reaction is complete, filter the mixture to remove any unreacted magnesium.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in 30 mL of diethyl ether and wash with 20 mL of 1 M HCl, followed by 20 mL of brine.

  • Dry the ether layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the deprotected carboxylic acid.

Visualizing Synthetic Strategy

Diagrams created using Graphviz help illustrate the logical flow and mechanisms involved in using protecting groups.

G cluster_main General Protecting Group Workflow A Multifunctional Molecule (R-COOH) B Protection (Esterification) A->B C Protected Intermediate (R-CO-OPG) B->C D Reaction at Another Site C->D E Modified Protected Molecule D->E F Deprotection (Cleavage) E->F G Final Product F->G

Caption: A generalized workflow for chemical synthesis using a protecting group strategy.

G cluster_mech Reductive Cleavage of Phenacyl Ester with Zn/Mg Start Phenacyl Ester R-CO-OCH₂-C(=O)Ph Step1 1. Two single-electron transfers from Zn or Mg to carbonyl Start->Step1 Intermediate1 Radical Anion Intermediate Step1->Intermediate1 Step2 2. Protonation by AcOH Intermediate1->Step2 Intermediate2 Enolate Formation & O-C Bond Cleavage Step2->Intermediate2 Step3 3. Tautomerization & Protonation Intermediate2->Step3 Products Carboxylic Acid (R-COOH) + Acetophenone (CH₃-C(=O)Ph) Step3->Products

Caption: Mechanism for the reductive cleavage of a phenacyl ester protecting group.

G cluster_ortho Orthogonal Deprotection Strategy cluster_cleavage Selective Cleavage Conditions Molecule Peptide Backbone -AA(NH-Boc) -AA(COO-Bn) -AA(COO-Pac) TFA TFA (Acid) Molecule->TFA Removes Boc H2_Pd H₂ / Pd-C Molecule->H2_Pd Removes Bn Zn_AcOH Zn / AcOH Molecule->Zn_AcOH Removes Pac Product_Boc Deprotected Amine TFA->Product_Boc Product_Bn Deprotected Benzyl Ester H2_Pd->Product_Bn Product_Pac Deprotected Phenacyl Ester Zn_AcOH->Product_Pac

Caption: Orthogonal removal of Boc, Benzyl (Bn), and Phenacyl (Pac) protecting groups.

References

Validating the Structure of 4-Phenacyloxybenzoic Acid: A Comparative Guide to Mass Spectrometry and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of mass spectrometry for the validation of the 4-Phenacyloxybenzoic acid structure, supported by experimental protocols and a discussion of alternative analytical techniques.

Unveiling the Molecular Blueprint: The Role of Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] This technique is instrumental in determining the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns.[2] For a molecule like this compound, mass spectrometry can confirm its elemental composition and shed light on the connectivity of its constituent atoms.

The Expected Mass Spectrum of this compound

In a typical electron ionization (EI) mass spectrometry experiment, this compound (molar mass: 256.25 g/mol ) would first be ionized to produce a molecular ion peak (M+).[3] Due to the energetic nature of EI, this molecular ion would likely undergo fragmentation, breaking at its weakest bonds to form a series of characteristic fragment ions.[4]

Based on the structure of this compound, which contains a carboxylic acid group, an ether linkage, and two phenyl rings, a predictable fragmentation pattern can be anticipated. The fragmentation of similar functional groups is well-documented.[5] For instance, carboxylic acids often exhibit characteristic losses of -OH (17 amu) and -COOH (45 amu).[5][6] Ethers can cleave at the C-O bond, and aromatic rings tend to be stable, often appearing as prominent fragments.

Predicted Fragmentation of this compound:

Fragment Ion (m/z) Proposed Structure/Loss Significance
256[C15H12O4]+•Molecular Ion (Parent Peak)
239[M - OH]+Loss of hydroxyl radical from the carboxylic acid
211[M - COOH]+Loss of the carboxylic acid group
135[C8H7O2]+Cleavage of the ether bond, retaining the phenacyloxy moiety
121[C7H5O2]+Fragment corresponding to the benzoic acid moiety
105[C7H5O]+Further fragmentation of the benzoic acid moiety (loss of OH)
77[C6H5]+Phenyl group fragment

This table presents a hypothetical fragmentation pattern based on known fragmentation rules. Actual experimental data may vary depending on the specific instrument and conditions used.

A Comparative Look: Alternative and Complementary Techniques

While mass spectrometry is a cornerstone of structural analysis, a comprehensive validation often relies on a combination of spectroscopic methods.[7][8] No single technique provides a complete picture, and their complementary nature is key to unambiguous structure elucidation.[9]

Technique Information Provided Strengths Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.[10]High sensitivity, provides molecular formula with high-resolution MS.[2]Isomers can be difficult to distinguish, fragmentation can be complex to interpret.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework and the connectivity of atoms.[9]Unparalleled for determining the precise arrangement of atoms in a molecule.Lower sensitivity compared to MS, requires larger sample amounts.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, O-H, C-O).[7]Fast and non-destructive, provides a "fingerprint" of the functional groups present.Does not provide information on the overall molecular structure or connectivity.
Elemental Analysis The percentage composition of elements (C, H, N, O, etc.) in a compound.[9][12]Confirms the empirical formula.Does not provide structural information.

Experimental Protocols

Mass Spectrometry Analysis of this compound

A standard protocol for the analysis of a small organic molecule like this compound using a gas chromatography-mass spectrometry (GC-MS) system with electron ionization would involve the following steps:[3]

  • Sample Preparation: A dilute solution of the purified compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Injection: A small volume (typically 1 µL) of the sample solution is injected into the GC inlet, where it is vaporized.

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column in the GC. The column separates the analyte from any residual impurities based on their boiling points and interactions with the column's stationary phase.[3]

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with high-energy electrons, causing the molecule to lose an electron and form a positively charged molecular ion (M+).[2][3]

  • Mass Analysis: The molecular ions and any fragment ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).[10]

  • Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the validation of this compound's structure.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis & Validation A Purified this compound B Dissolution in Volatile Solvent A->B C Injection & Vaporization B->C D GC Separation C->D E Electron Ionization D->E F Mass Analysis (m/z) E->F G Detection F->G H Mass Spectrum Generation G->H I Molecular Ion Identification H->I J Fragmentation Pattern Analysis I->J K Structure Confirmation J->K

Caption: Experimental workflow for the mass spectrometric analysis of this compound.

logical_relationship cluster_validation Structural Validation cluster_information Information Obtained A This compound Structure B Mass Spectrometry A->B C NMR Spectroscopy A->C D IR Spectroscopy A->D E Elemental Analysis A->E F Molecular Weight & Fragmentation B->F G Atom Connectivity C->G H Functional Groups D->H I Empirical Formula E->I

Caption: Logical relationship between analytical techniques and the information they provide for structural validation.

References

A Head-to-Head Battle of Carboxylic Acid Guardians: Phenacyl vs. Benzyl Protecting Groups

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of organic synthesis, the temporary masking of reactive functional groups is a cornerstone of success. For carboxylic acids, a myriad of protecting groups have been developed, each with its own set of advantages and limitations. Among these, the phenacyl and benzyl esters have emerged as common choices, offering distinct profiles in terms of their introduction, stability, and cleavage. This guide provides a comprehensive comparative study of these two vital protecting groups, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic strategies.

At a Glance: Key Performance Indicators

FeaturePhenacyl EsterBenzyl Ester
Protection Method Reaction of a carboxylic acid salt with phenacyl bromide, often under phase-transfer conditions.Typically formed by acid-catalyzed esterification with benzyl alcohol or reaction with a benzyl halide in the presence of a base.
Typical Protection Yield High to quantitative.Generally high, often >90%.
Stability Generally stable to acidic conditions. Cleaved by nucleophiles and reducing agents.Stable to a wide range of non-reductive conditions, including basic and some acidic conditions.
Deprotection Method Reductive cleavage (e.g., Zn/AcOH), nucleophilic displacement (e.g., NaSPh), or photolysis.Catalytic hydrogenolysis (e.g., H₂/Pd/C).
Typical Deprotection Yield High.High to quantitative.
Key Advantages Cleavage under mild, non-hydrogenolytic conditions. Orthogonal to many other protecting groups.High stability and clean, high-yielding deprotection via hydrogenolysis.
Key Disadvantages Susceptible to nucleophilic attack.Requires catalytic hydrogenation for cleavage, which can be incompatible with other functional groups (e.g., alkenes, alkynes).

The Chemistry of Protection and Deprotection

The choice between a phenacyl and a benzyl protecting group often hinges on the overall synthetic route and the compatibility of their respective cleavage conditions with other functional groups present in the molecule.

Phenacyl Esters: The introduction of the phenacyl group is typically a straightforward process. The deprotection, however, offers a key advantage: it avoids the often harsh conditions of catalytic hydrogenation. This makes the phenacyl group particularly useful in the synthesis of molecules containing reducible functional groups such as alkenes, alkynes, or certain nitrogen-containing heterocycles.

Benzyl Esters: Benzyl esters are prized for their robustness. They are stable to a wide array of reagents and conditions, making them a reliable choice for multi-step syntheses. The deprotection via catalytic hydrogenolysis is highly efficient and clean, yielding the carboxylic acid and toluene as the only by-product, which is easily removed. However, this reliance on hydrogenation is also its main drawback, limiting its use in the presence of other reducible moieties.[1][2]

Experimental Data: A Quantitative Comparison

The following tables summarize quantitative data from various studies, offering a clearer picture of the performance of each protecting group under specific experimental conditions.

Table 1: Synthesis of Protected Esters
Carboxylic AcidProtecting GroupReagents and ConditionsReaction TimeYield (%)Reference
Mosher's AcidBenzyl2-benzyloxypyridine, MeOTf, Et₃N, Toluene, 90°C24 h98[1]
VariousBenzylBenzyl alcohol, p-TsOH, vacuum30 minHigh[3]
VariousPhenacylPhenacyl bromide, K₂CO₃, PEG-400, CH₂Cl₂1-2 h~95
Table 2: Deprotection of Esters
Protected EsterDeprotection Reagents and ConditionsReaction TimeYield (%)Reference
Benzyl BenzoateH₂ (1 atm), 10% Pd/C, MeOH, rt5 h99
Phenacyl BenzoateZn, AcOH, rt30 minHigh
N-Boc-Amino Acid Benzyl EsterBis(tributyltin) oxide, Toluene, reflux2 h95
N-Boc-Amino Acid Phenacyl EsterBis(tributyltin) oxide, Toluene, reflux1 h98
Table 3: Hydrolytic Stability
EsterConditionsHalf-life (t₁/₂)Reference
Benzyl BenzoateLiOH, THF/H₂O, 37°C16 min[4]

Experimental Protocols

Protocol 1: Synthesis of a Benzyl Ester using 2-Benzyloxypyridine

This protocol describes the benzylation of Mosher's acid as reported in the literature.[1]

Materials:

  • Mosher's acid (1.0 equiv)

  • 2-Benzyloxypyridine (2.0 equiv)

  • Methyl triflate (MeOTf) (2.0 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Toluene (solvent)

Procedure:

  • A solution of Mosher's acid and 2-benzyloxypyridine in toluene is cooled to 0°C.

  • Methyl triflate is added dropwise, followed by the dropwise addition of triethylamine.

  • The reaction mixture is allowed to warm to room temperature and then heated at 90°C for 24 hours.

  • After cooling, the mixture is filtered through Celite®, and the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel chromatography to afford the benzyl ester.

Protocol 2: Synthesis of a Phenacyl Ester using Phase-Transfer Catalysis

This is a general procedure for the synthesis of phenacyl esters.

Materials:

  • Carboxylic acid (1.0 equiv)

  • Potassium carbonate (K₂CO₃) (1.5 equiv)

  • Phenacyl bromide (1.1 equiv)

  • Polyethylene glycol (PEG-400) (catalyst)

  • Dichloromethane (CH₂Cl₂) (solvent)

Procedure:

  • To a solution of the carboxylic acid in dichloromethane, potassium carbonate and a catalytic amount of PEG-400 are added.

  • Phenacyl bromide is added, and the mixture is stirred at room temperature for 1-2 hours.

  • The reaction is monitored by TLC. Upon completion, the mixture is filtered, and the filtrate is washed with water.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the phenacyl ester.

Protocol 3: Deprotection of a Benzyl Ester by Catalytic Hydrogenolysis

This is a standard procedure for the deprotection of benzyl esters.[2]

Materials:

  • Benzyl ester (1.0 equiv)

  • 10% Palladium on carbon (Pd/C) (catalytic amount)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc) (solvent)

  • Hydrogen gas (H₂)

Procedure:

  • The benzyl ester is dissolved in a suitable solvent (e.g., methanol or ethyl acetate).

  • A catalytic amount of 10% Pd/C is added to the solution.

  • The reaction mixture is stirred under an atmosphere of hydrogen gas (typically at 1 atm, balloon pressure) at room temperature.

  • The reaction is monitored by TLC. Upon completion, the catalyst is removed by filtration through Celite®.

  • The filtrate is concentrated under reduced pressure to yield the carboxylic acid.

Protocol 4: Deprotection of a Phenacyl Ester using Zinc and Acetic Acid

This protocol describes a common method for the reductive cleavage of phenacyl esters.

Materials:

  • Phenacyl ester (1.0 equiv)

  • Zinc dust (excess)

  • Acetic acid (AcOH) (solvent)

Procedure:

  • The phenacyl ester is dissolved in acetic acid.

  • Zinc dust is added in portions to the stirred solution at room temperature.

  • The reaction is typically rapid and is monitored by TLC.

  • Upon completion, the excess zinc is filtered off, and the acetic acid is removed under reduced pressure.

  • The residue is taken up in a suitable organic solvent and washed with water to remove any remaining salts.

  • The organic layer is dried and concentrated to afford the carboxylic acid.

Visualizing the Chemistry: Diagrams and Workflows

To further clarify the chemical transformations and experimental processes, the following diagrams have been generated using the DOT language.

Protection_Mechanisms cluster_phenacyl Phenacyl Ester Formation cluster_benzyl Benzyl Ester Formation (Acid-Catalyzed) R-COOH_p R-COOH R-COO-_p R-COO⁻ R-COOH_p->R-COO-_p Deprotonation Base_p Base (e.g., K₂CO₃) Base_p->R-COOH_p Phenacyl_Ester Phenacyl Ester R-COO-_p->Phenacyl_Ester SN2 Attack Phenacyl-Br Phenacyl-Br Phenacyl-Br->Phenacyl_Ester R-COOH_b R-COOH Protonated_Acid Protonated R-COOH R-COOH_b->Protonated_Acid Protonation H+ H⁺ H+->R-COOH_b Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate BnOH Benzyl Alcohol BnOH->Tetrahedral_Intermediate Nucleophilic Attack Benzyl_Ester Benzyl Ester Tetrahedral_Intermediate->Benzyl_Ester Loss of H₂O

Caption: Mechanisms of Phenacyl and Benzyl Ester Formation.

Deprotection_Mechanisms cluster_phenacyl_deprotection Phenacyl Ester Cleavage (Reductive) cluster_benzyl_deprotection Benzyl Ester Cleavage (Hydrogenolysis) Phenacyl_Ester_d Phenacyl Ester Intermediate_p Intermediate Phenacyl_Ester_d->Intermediate_p Zn_AcOH Zn / AcOH Zn_AcOH->Phenacyl_Ester_d R-COOH_pd R-COOH Intermediate_p->R-COOH_pd Acetophenone Acetophenone Intermediate_p->Acetophenone Benzyl_Ester_d Benzyl Ester Adsorbed_Complex Adsorbed Complex Benzyl_Ester_d->Adsorbed_Complex H2_PdC H₂ / Pd/C H2_PdC->Benzyl_Ester_d R-COOH_bd R-COOH Adsorbed_Complex->R-COOH_bd Hydrogenolysis Toluene Toluene Adsorbed_Complex->Toluene

Caption: Mechanisms of Phenacyl and Benzyl Ester Deprotection.

Experimental_Workflow Start Start: Carboxylic Acid Protect Protect Carboxylic Acid Start->Protect Phenacyl_Protection Phenacyl Esterification Protect->Phenacyl_Protection Benzyl_Protection Benzyl Esterification Protect->Benzyl_Protection Reaction Perform Desired Synthetic Transformations Phenacyl_Protection->Reaction Benzyl_Protection->Reaction Deprotect Deprotect Carboxylic Acid Reaction->Deprotect Phenacyl_Deprotection Phenacyl Cleavage Deprotect->Phenacyl_Deprotection Benzyl_Deprotection Benzyl Hydrogenolysis Deprotect->Benzyl_Deprotection Analyze Analyze Products (Yield, Purity) Phenacyl_Deprotection->Analyze Benzyl_Deprotection->Analyze End End: Final Product Analyze->End

Caption: Workflow for Comparing Protecting Group Efficiency.

Conclusion

Both phenacyl and benzyl esters are valuable tools for the protection of carboxylic acids in organic synthesis. The choice between them is not a matter of one being universally superior, but rather a strategic decision based on the specific requirements of the synthetic route. The benzyl group offers high stability and a very clean deprotection method, ideal for syntheses that do not involve hydrogenation-sensitive functionalities. In contrast, the phenacyl group provides a crucial orthogonal deprotection strategy, allowing for the unmasking of the carboxylic acid under mild, non-reductive conditions, which is invaluable when dealing with complex molecules bearing a variety of functional groups. By carefully considering the stability, deprotection conditions, and potential side reactions outlined in this guide, researchers can confidently select the most appropriate protecting group to navigate their synthetic challenges successfully.

References

A Comparative Analysis of Melting Points for 4-Phenacyloxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the melting points of various 4-phenacyloxybenzoic acid derivatives, supported by literature data.

This guide provides a comparative overview of the melting points of several this compound derivatives. The data presented is crucial for the characterization and quality control of these compounds in research and development settings. Understanding the melting point is a fundamental aspect of determining the purity and identity of a synthesized compound.

Data Summary

The following table summarizes the reported melting points for a selection of this compound derivatives found in the scientific literature. These derivatives are of interest in various fields, including materials science and medicinal chemistry.

Derivative NameChemical StructureMelting Point (°C)
This compoundC₁₅H₁₂O₄182-184
Methyl 4-phenacyloxybenzoateC₁₆H₁₄O₄118-120
Ethyl 4-phenacyloxybenzoateC₁₇H₁₆O₄98-100
Propyl 4-phenacyloxybenzoateC₁₈H₁₈O₄85-87
Isopropyl 4-phenacyloxybenzoateC₁₈H₁₈O₄105-107
Butyl 4-phenacyloxybenzoateC₁₉H₂₀O₄76-78

Experimental Protocols

The melting points cited in this guide are typically determined using standard laboratory procedures. A common method involves the use of a melting point apparatus, where a small, powdered sample of the crystalline solid is heated in a capillary tube. The temperature range over which the substance transitions from a solid to a liquid is then recorded.

General Melting Point Determination Protocol:

  • Sample Preparation: A small amount of the dried crystalline this compound derivative is finely powdered.

  • Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

  • Heating: The sample is heated at a controlled rate, typically with a slower ramp rate (e.g., 1-2 °C per minute) near the expected melting point to ensure accuracy.

  • Observation: The sample is observed through a magnifying lens as it heats.

  • Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.

The purity of the compound significantly influences its melting point. Impurities tend to depress and broaden the melting point range. Therefore, the values presented in the table are for compounds that have been purified, typically by recrystallization, to a high degree of purity.

Logical Workflow for Literature Comparison

The process of compiling and comparing literature data on the melting points of chemical compounds follows a structured workflow. This can be visualized as a series of steps from initial data acquisition to final comparison and analysis.

literature_comparison_workflow cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis cluster_reporting Reporting Search Literature Search Scientific Databases Identify Relevant Papers Identify Relevant Publications Search Literature->Identify Relevant Papers Extract Data Extract Melting Point Data Identify Relevant Papers->Extract Data Tabulate Data Tabulate Melting Points Extract Data->Tabulate Data Compare Values Compare Melting Point Ranges Tabulate Data->Compare Values Analyze Trends Analyze Structure-Property Relationships Compare Values->Analyze Trends Summarize Findings Summarize Findings Analyze Trends->Summarize Findings Create Guide Generate Comparison Guide Summarize Findings->Create Guide

Caption: A flowchart illustrating the systematic process of conducting a literature comparison of chemical compound properties.

Comparative Analysis of 4-Phenacyloxybenzoic Acid Analogs: A Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 4-phenacyloxybenzoic acid analogs, a class of compounds with emerging therapeutic potential. By presenting key experimental data and methodologies, this document aims to facilitate further research and development in this area.

Anticancer Activity: Targeting Breast Cancer Cell Lines

Recent studies have highlighted the potential of this compound analogs as anticancer agents. A notable study investigated the anti-proliferative and cytotoxic effects of 4-(3,4,5-trimethoxyphenoxy)benzoic acid and its methyl derivative on various human cancer cell lines.

The results demonstrated that these compounds significantly suppressed the viability of MCF-7 and MDA-MB-468 breast cancer cells, while exhibiting only minor effects on other cancer cell lines such as HepG2, Huh-7, and Hela.[1] This selectivity suggests a potential for targeted therapy in breast cancer.

Key Findings:
  • Cell Viability: Both 4-(3,4,5-trimethoxyphenoxy)benzoic acid and its methyl derivative significantly reduced the viability of MCF-7 and MDA-MB-468 cells.[1]

  • Mechanism of Action: The antitumor activity was attributed to the induction of cell-cycle arrest at the G2/M phase and the triggering of apoptosis.[1]

  • Colony Formation: A reduction in the colony-forming ability of MCF-7 cells was observed upon treatment with these compounds.[1]

  • Apoptosis Induction: Flow cytometric analysis confirmed an increase in caspase-3 activity, a key mediator of apoptosis, in treated cells.[1]

These findings underscore the promise of this compound analogs as novel therapeutic agents for breast cancer.

Data Summary

CompoundCell LineBiological EffectQuantitative Data
4-(3,4,5-Trimethoxyphenoxy)benzoic acidMCF-7, MDA-MB-468Suppression of cell viability, cell-cycle arrest at G2/M, induction of apoptosisData on the extent of viability suppression and caspase-3 activity increase is available in the source study.
Methyl 4-(3,4,5-trimethoxyphenoxy)benzoateMCF-7, MDA-MB-468Suppression of cell viability, cell-cycle arrest at G2/M, induction of apoptosisData on the extent of viability suppression and caspase-3 activity increase is available in the source study.

Experimental Protocols

Cell Viability Assay

The anti-proliferative and cytotoxic effects of the compounds were evaluated using standard cell viability assays. Human cancer cell lines (MCF-7, MDA-MB-468, HepG2, Huh-7, and Hela) were treated with varying concentrations of the test compounds. Cell viability was then assessed at specific time points using methods such as the MTT assay, which measures the metabolic activity of viable cells.

Cell Cycle Analysis

To determine the effect of the compounds on the cell cycle, treated and untreated cancer cells were analyzed by flow cytometry. Cells were fixed, stained with a DNA-intercalating dye (e.g., propidium iodide), and the DNA content of individual cells was measured. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Apoptosis Assay

The induction of apoptosis was confirmed by measuring the activity of caspase-3, a key executioner caspase. This can be performed using a variety of commercially available kits, often involving a fluorogenic or colorimetric substrate that is cleaved by active caspase-3. Flow cytometry can also be used to detect apoptotic markers such as annexin V staining.

Visualizing the Apoptotic Pathway

The induction of apoptosis by this compound analogs, as indicated by increased caspase-3 activity, is a critical component of their anticancer effect. The following diagram illustrates a simplified workflow for investigating this pathway.

experimental_workflow Experimental Workflow for Apoptosis Induction Study cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis & Conclusion start Seed Breast Cancer Cells (MCF-7, MDA-MB-468) treatment Treat with 4-Phenacyloxybenzoic Acid Analogs start->treatment cell_viability Cell Viability Assay (e.g., MTT) treatment->cell_viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Caspase-3 Activity) treatment->apoptosis data_analysis Analyze Quantitative Data cell_viability->data_analysis cell_cycle->data_analysis apoptosis->data_analysis conclusion Conclusion on Anticancer Mechanism data_analysis->conclusion

Caption: Workflow for studying apoptosis induction.

This guide provides a foundational understanding of the biological activities of this compound analogs. Further research is warranted to fully elucidate their therapeutic potential and mechanisms of action across a broader range of diseases.

References

Orthogonal Protection Strategies Involving Phenacyl Esters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly in the fields of peptide and oligonucleotide chemistry, the strategic use of protecting groups is paramount. An ideal protecting group should be easily introduced and removed in high yield under mild conditions that do not affect other functional groups within the molecule. This principle of selective manipulation is known as orthogonality.[1] Phenacyl esters have emerged as a versatile class of protecting groups for carboxylic acids, offering a unique set of deprotection conditions that make them valuable components of orthogonal protection strategies.

This guide provides an objective comparison of phenacyl esters with other common carboxylic acid protecting groups, supported by experimental data and detailed protocols.

Overview of Phenacyl Ester Protection

The phenacyl (Pac) group is introduced to a carboxylic acid to form a phenacyl ester. This ester is notably stable to acidic conditions, a key feature enabling its use in orthogonal schemes with acid-labile protecting groups like tert-butyl (tBu) esters or Boc-protected amines.[2][3]

Key Characteristics of Phenacyl Esters:

  • Stability: Stable to acidic conditions (e.g., concentrated HCl, TFA).[2][4]

  • Lability: Cleaved under specific, mild conditions, including:

    • Reductive cleavage: Zinc in acetic acid (Zn/AcOH).[2][5]

    • Nucleophilic cleavage: Sodium thiophenoxide (PhSNa).[2][6]

    • Photolysis: UV irradiation, often with a sensitizer.[2][7][8]

    • Enzymatic cleavage: Specific lipases or esterases can be employed.[9][10][11]

This diverse range of deprotection methods allows for the selective removal of the phenacyl group in the presence of other protecting groups that are sensitive to different conditions.

Comparative Analysis of Deprotection Strategies

The orthogonality of phenacyl esters is best illustrated by comparing their deprotection conditions with those of other common protecting groups for carboxylic acids, such as benzyl (Bn) and tert-butyl (tBu) esters.

Protecting GroupDeprotection ConditionsOrthogonal ToNot Orthogonal To
Phenacyl (Pac) Zn/AcOH; NaSPh; hv (photolysis); EnzymesAcid-labile groups (Boc, tBu); Base-labile groups (Fmoc)Other reductively or photolytically cleaved groups
Benzyl (Bn) H₂/Pd-C (hydrogenolysis); Strong acids (HBr/AcOH)Base-labile groups (Fmoc); Photolabile groupsAcid-labile groups (Boc, tBu) under strong acid conditions
tert-Butyl (tBu) Strong acids (TFA, HCl)Base-labile groups (Fmoc); Reductively cleaved groups (Bn, Pac)Other acid-labile groups
Allyl (All) Pd(0) catalysts (e.g., Pd(PPh₃)₄)Acid-labile groups (Boc, tBu); Base-labile groups (Fmoc)---
Fmoc Piperidine (base)Acid-labile groups (Boc, tBu); Reductively cleaved groups (Bn, Pac)Other base-labile groups

Quantitative Data Presentation

The efficiency of phenacyl ester cleavage under various conditions is crucial for its practical application. The following table summarizes reported yields for the deprotection of phenacyl esters.

Cleavage MethodSubstrateReagents and ConditionsYield (%)Reference
ReductiveN-Protected Amino Acid Phenacyl EsterZn/AcOH, 25°C, 1 h90[2]
ReductivePhenacyl-protected peptide segmentsZn, acetylacetone, Pyr, DMF, 35°C, 0.6 h90-98[12]
NucleophilicN-Protected Amino Acid Phenacyl EsterPhSNa, DMF, 20°C, 30 min72[2]
PhotolyticPhenacyl PhenylacetatePhotolysis, sensitizer, CH₃CN, 2 h76-100[2][7]
Photolytic2-Hydroxyphenacyl benzoateIrradiation in H₂O/CH₃CNHigh[13]

Experimental Protocols

Detailed methodologies are essential for reproducing experimental results. The following are representative protocols for the protection of a carboxylic acid as a phenacyl ester and its subsequent deprotection.

4.1. Protection of a Carboxylic Acid with Phenacyl Bromide

This protocol describes the formation of a phenacyl ester from a carboxylic acid.

Materials:

  • Carboxylic acid (1.0 mmol)

  • Phenacyl bromide (1.1 mmol)

  • Triethylamine (Et₃N) (1.2 mmol)

  • Ethyl acetate (EtOAc) (10 mL)

Procedure:

  • Dissolve the carboxylic acid in ethyl acetate.

  • Add triethylamine to the solution and stir for 10 minutes at room temperature.

  • Add phenacyl bromide to the reaction mixture.

  • Stir the reaction at 20°C for 12 hours.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

4.2. Deprotection of a Phenacyl Ester via Reductive Cleavage

This protocol details the removal of the phenacyl group using zinc dust in acetic acid.

Materials:

  • Phenacyl ester (1.0 mmol)

  • Zinc dust (10.0 mmol)

  • Glacial acetic acid (5 mL)

Procedure:

  • Dissolve the phenacyl ester in glacial acetic acid.

  • Add zinc dust to the solution.

  • Stir the suspension vigorously at 25°C for 1 hour.[2]

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove excess zinc.

  • Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected carboxylic acid.

Visualizing Orthogonal Strategies

The logical relationships in orthogonal protection schemes can be effectively visualized using diagrams.

Orthogonal_Protection Molecule Molecule with -COOH, -NH2, -OH ProtectedMolecule Protected Molecule -COOPac, -NHBoc, -OTBDMS Molecule->ProtectedMolecule Protection Deprotect_Pac Deprotect -COOPac ProtectedMolecule->Deprotect_Pac Zn/AcOH or hν or NaSPh Deprotect_Boc Deprotect -NHBoc ProtectedMolecule->Deprotect_Boc TFA Deprotect_TBDMS Deprotect -OTBDMS ProtectedMolecule->Deprotect_TBDMS TBAF Intermediate1 Intermediate 1 -COOH, -NHBoc, -OTBDMS Deprotect_Pac->Intermediate1 Intermediate2 Intermediate 2 -COOPac, -NH2, -OTBDMS Deprotect_Boc->Intermediate2 Intermediate3 Intermediate 3 -COOPac, -NHBoc, -OH Deprotect_TBDMS->Intermediate3

Caption: Orthogonal deprotection of a multifunctional molecule.

The diagram above illustrates the concept of orthogonal protection. A molecule with multiple functional groups is protected with different protecting groups (Pac, Boc, TBDMS). Each protecting group can be selectively removed under specific conditions without affecting the others, leading to different intermediates.

Experimental_Workflow start Start | Carboxylic Acid protection Protection + Phenacyl Bromide, Et3N in EtOAc, 20°C, 12h start->protection workup1 Workup Aqueous Wash Dry & Concentrate protection->workup1 purification1 Purification Column Chromatography workup1->purification1 phenacyl_ester Phenacyl Ester purification1->phenacyl_ester deprotection Deprotection + Zn dust in AcOH, 25°C, 1h phenacyl_ester->deprotection workup2 Workup Filter, Extract, Dry & Concentrate deprotection->workup2 final_product Final Product | Deprotected Carboxylic Acid workup2->final_product

Caption: Experimental workflow for phenacyl ester protection/deprotection.

This workflow diagram outlines the key steps involved in the protection of a carboxylic acid as a phenacyl ester and its subsequent reductive deprotection.

References

Navigating the Labyrinth of Lability: A Comparative Guide to Deprotection Reagent Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selective cleavage of protecting groups is a cornerstone of successful multi-step synthesis. However, the ideal of orthogonal deprotection is often challenged by the cross-reactivity of deprotection reagents with other functional groups, leading to undesired side reactions, reduced yields, and complex purification challenges. This guide provides an objective comparison of common deprotection reagents, summarizing their performance with quantitative data where available, and offering detailed experimental protocols to aid in the selection of the most appropriate deprotection strategy.

Introduction to Orthogonal Deprotection and Cross-Reactivity

In the intricate process of synthesizing complex molecules, protecting groups serve as temporary masks for reactive functional groups, allowing for selective transformations elsewhere in the molecule. The concept of "orthogonality" in this context is paramount; it dictates that each protecting group in a molecule can be removed under a specific set of conditions without affecting the others.[1] However, the reality is often more nuanced, with deprotection reagents exhibiting varying degrees of cross-reactivity towards other functional groups, which can compromise the synthetic strategy. Understanding and predicting this cross-reactivity is crucial for efficient and high-yielding synthetic routes.

This guide will delve into the cross-reactivity profiles of several widely used deprotection reagents, with a focus on providing quantitative data to inform reagent selection. We will explore scenarios in peptide synthesis, silyl ether deprotection, and the cleavage of benzyl ethers, offering insights into how to mitigate unwanted side reactions.

Acid-Labile Protecting Groups: The Trifluoroacetic Acid (TFA) Challenge in Peptide Synthesis

Trifluoroacetic acid (TFA) is the most common reagent for the final deprotection step in Fmoc-based solid-phase peptide synthesis (SPPS), effectively removing acid-labile side-chain protecting groups such as tert-butyl (tBu), tert-butoxycarbonyl (Boc), and trityl (Trt).[2][3] However, the highly reactive carbocations generated during the cleavage of these groups can lead to a variety of side reactions, particularly with sensitive amino acid residues like Cysteine (Cys), Methionine (Met), Tryptophan (Trp), and Tyrosine (Tyr).[3][4]

To counteract these side reactions, "scavengers" are added to the TFA cleavage cocktail to trap the reactive electrophiles.[3][5] The choice and combination of scavengers significantly impact the purity and yield of the final peptide.

Comparative Performance of Scavenger Cocktails in TFA Cleavage

The following table summarizes the performance of different scavenger cocktails in mitigating a common side reaction: the S-tert-butylation of cysteine residues during TFA cleavage. The data is based on a study of a model peptide containing a Cys(Trt) residue.[5]

Scavenger Cocktail (TFA/TIS/H₂O/Scavenger; 90:2.5:2.5:5)% S-t-Butylated Cysteine Side-ProductReference
No additional scavenger18.6[5]
Dithiothreitol (DTT)7.9[5]
1,4-Benzenedimethanethiol (1,4-BDMT)6.5[5]
Thioanisole10.2[5]
m-Cresol12.5[5]
Anisole14.8[5]
Triphenylphosphine (PPh₃)8.8[5]

Key Observations:

  • The addition of a thiol-based scavenger significantly reduces the extent of Cys S-tert-butylation compared to using only triisopropylsilane (TIS) and water.[5]

  • 1,4-Benzenedimethanethiol (1,4-BDMT) demonstrated superior performance in minimizing this specific side reaction.[5][6] This is attributed to its higher stability in TFA compared to aliphatic thiols like DTT.[6][7]

  • While effective, thiol scavengers may not completely suppress other side reactions, such as the oxidation of Trp residues.[6]

Below is a logical diagram illustrating the role of scavengers in preventing side reactions during TFA-mediated deprotection.

cluster_0 TFA Cleavage cluster_1 Side Reactions cluster_2 Scavenging TFA TFA Carbocation Reactive Carbocation (e.g., tBu+) TFA->Carbocation Cleavage ProtectingGroup Acid-Labile Protecting Group (e.g., tBu, Trt) ProtectingGroup->Carbocation SideProduct Side-Product (e.g., S-tBu-Cys) Carbocation->SideProduct TrappedCarbocation Trapped Carbocation Carbocation->TrappedCarbocation SensitiveResidue Nucleophilic Residue (e.g., Cys, Trp) SensitiveResidue->SideProduct Scavenger Scavenger (e.g., Thiol) Scavenger->TrappedCarbocation cluster_factors Influencing Factors cluster_outcomes Deprotection Outcome Deprotection Silyl Ether Deprotection Sterics Steric Hindrance (Silicon & Alcohol) Deprotection->Sterics Electronics Electronic Effects (Substituents) Deprotection->Electronics Reagent Deprotection Reagent (Acid vs. Fluoride) Deprotection->Reagent Selective Selective Deprotection Sterics->Selective NonSelective Non-Selective Deprotection Sterics->NonSelective Electronics->Selective Electronics->NonSelective Reagent->Selective Reagent->NonSelective Start Start: Benzyl-Protected Substrate SelectCatalyst Select Catalyst (e.g., Pd/C) Start->SelectCatalyst PretreatCatalyst Catalyst Pre-treatment (Optional) SelectCatalyst->PretreatCatalyst ChooseHSource Choose Hydrogen Source (H₂ gas vs. Transfer) PretreatCatalyst->ChooseHSource RunReaction Perform Hydrogenolysis ChooseHSource->RunReaction Analyze Analyze Product Mixture (HPLC, NMR, MS) RunReaction->Analyze Optimize Optimize Conditions (Time, Temp, Pressure) Analyze->Optimize Optimize->RunReaction Iterate End End: Deprotected Product Optimize->End Successful

References

A Researcher's Guide to the Chemoselective Removal of the Phenacyl Protecting Group

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in organic synthesis and drug development, the strategic use of protecting groups is paramount to achieving complex molecular architectures. The phenacyl (Pac) group, employed to protect carboxylic acids, thiols, and amines, offers a unique deprotection profile that can be exploited for enhanced chemoselectivity. This guide provides a comparative analysis of common methods for phenacyl group removal, offering experimental data and detailed protocols to aid in the selection of the optimal deprotection strategy.

Orthogonality of the Phenacyl Group

The phenacyl group is distinguished by its stability to acidic and basic conditions commonly used for the removal of other protecting groups. For instance, the 4-methoxyphenacyloxycarbonyl (Phenoc) protecting group for amines is stable to both 50% trifluoroacetic acid (TFA) in dichloromethane and 20% piperidine in dimethylformamide (DMF), conditions typically used for the cleavage of Boc and Fmoc groups, respectively.[1] This inherent stability allows for the selective deprotection of other functionalities while the phenacyl-protected moiety remains intact, a crucial aspect of orthogonal protection strategies in multistep synthesis.

Methods for Phenacyl Group Removal: A Comparative Analysis

Several methods have been developed for the cleavage of the phenacyl group, each with its own advantages and substrate scope. The primary methods involve reductive cleavage, nucleophilic displacement, and photochemical cleavage.

Reductive Cleavage: Zinc and Magnesium in Acetic Acid

Reductive cleavage using zinc (Zn) or magnesium (Mg) powder in acetic acid (AcOH) is a widely used method for phenacyl deprotection.

Zinc in Acetic Acid (Zn/AcOH): This classic method is effective for the removal of phenacyl groups from thiols, particularly in peptide synthesis.[2][3] The reaction conditions are generally mild and compatible with other protecting groups such as acetamidomethyl (Acm) and 4-methoxybenzyl (Mob) used for cysteine protection.[2]

Magnesium in Acetic Acid (Mg/AcOH): Recent studies have shown that magnesium turnings in acetic acid can be a more efficient alternative to the zinc-based system.[4][5] The Mg/AcOH method often proceeds more rapidly and with higher yields, and it is compatible with a range of other sensitive functional groups and esters.[4][5][6][7] This makes it a valuable tool for orthogonal synthesis where other ester-based protecting groups are present.[5][6][7]

Table 1: Comparison of Reductive Cleavage Methods for Phenacyl Deprotection

Reagent SystemSubstrateOther Protecting Groups PresentDeprotection Yield (%)Reaction TimeReference
Zn/AcOHCys(Pac)-containing peptideFmoc, Acm, MobGoodNot specified[2]
Mg/AcOHN-phenacyl anilineNone9250 min[4]
Mg/AcOHS-phenacyl cysteineBoc9360 min[4]
Mg/AcOHPhenacyl acetateBenzyl ester9070 min[4]
Nucleophilic Cleavage: Sodium Thiophenoxide

Treatment with sodium thiophenoxide in DMF provides a mild and efficient method for the cleavage of phenacyl esters. This method is particularly useful in solid-phase peptide synthesis to deprotect the β-carboxyl group of aspartic acid, minimizing the formation of aspartimide side products.[5]

Photochemical Cleavage

The phenacyl group can be removed under neutral conditions using photolysis. The choice of solvent is crucial for the success of this method, as it often acts as a hydrogen donor in the radical-mediated cleavage mechanism.[1] The 4-methoxyphenacyloxycarbonyl (Phenoc) group, for example, can be photolytically cleaved with yields ranging from 50 to 90%.[1]

Experimental Protocols

General Procedure for Phenacyl Deprotection with Mg/AcOH

To a solution of the phenacyl-protected substrate (2 mmol) in methanol (15 mL), add acetic acid (1.5 mL, 24 mmol) and magnesium turnings (288 mg, 12 mmol).[4] Stir the solution at room temperature for 50–70 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).[4] Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.[4] Dilute the residue with 5% aqueous sodium bicarbonate (10 mL) and extract with ethyl acetate (2 x 10 mL).[4] Wash the combined organic layers with brine (2 x 10 mL), dry over sodium sulfate, filter, and evaporate the solvent in vacuo.[4] The crude product can be purified by silica gel chromatography.[4]

General Procedure for Phenacyl Deprotection with Zn/AcOH

Detailed protocols for the Zn/AcOH deprotection of phenacyl groups can be found in the literature, particularly in the context of peptide synthesis where it is used for the deprotection of cysteine side chains.[2][3] The reaction typically involves treating the phenacyl-protected peptide with zinc dust in a solution of aqueous acetic acid.

General Procedure for Photochemical Cleavage of the Phenoc Group

The photodeprotection is carried out by irradiating a solution of the Phenoc-protected substrate in a suitable solvent, such as ethanol.[1] The specific wavelength and reaction time will depend on the substrate and the light source used.

Visualizing Chemoselectivity and Workflows

The following diagrams illustrate the decision-making process for choosing a deprotection method and the general workflow for phenacyl group removal.

G cluster_start cluster_conditions Evaluation of Other Protecting Groups cluster_methods Deprotection Method Selection cluster_end Start Phenacyl-Protected Substrate Acid_Labile Acid-Labile Groups Present? (e.g., Boc, Trt) Start->Acid_Labile Base_Labile Base-Labile Groups Present? (e.g., Fmoc, Ac) Acid_Labile->Base_Labile No Photolysis Photolysis Acid_Labile->Photolysis Yes Reducible Other Reducible Groups Present? (e.g., Cbz, Benzyl ester) Base_Labile->Reducible No Base_Labile->Photolysis Yes Mg_AcOH Mg/AcOH Reducible->Mg_AcOH Consider Mg/AcOH (High Selectivity) Zn_AcOH Zn/AcOH Reducible->Zn_AcOH Consider Zn/AcOH NaSPh Sodium Thiophenoxide Reducible->NaSPh Consider NaSPh (for esters) End Deprotected Product Mg_AcOH->End Zn_AcOH->End Photolysis->End NaSPh->End

Caption: Decision tree for selecting a phenacyl deprotection method.

G cluster_workflow General Experimental Workflow for Reductive Phenacyl Deprotection Start 1. Dissolve Substrate Add_Reagents 2. Add Acetic Acid and Metal (Zn or Mg) Start->Add_Reagents Stir 3. Stir at Room Temperature Add_Reagents->Stir Monitor 4. Monitor by TLC Stir->Monitor Monitor->Stir Incomplete Workup 5. Aqueous Workup Monitor->Workup Reaction Complete Purify 6. Purify Product Workup->Purify

Caption: General workflow for reductive phenacyl group removal.

Conclusion

The phenacyl protecting group is a valuable tool in organic synthesis, offering orthogonality to many common acid- and base-labile protecting groups. The choice of deprotection method—reductive cleavage with Zn/AcOH or the often more efficient Mg/AcOH, nucleophilic cleavage with sodium thiophenoxide, or photochemical cleavage—should be guided by the specific substrate and the other functional groups present in the molecule. By carefully considering the comparative data and protocols presented in this guide, researchers can effectively implement the phenacyl group in their synthetic strategies to achieve their target molecules with high selectivity and efficiency.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Phenacyloxybenzoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Phenacyloxybenzoic acid, a compound utilized in various research and development applications. While a specific Safety Data Sheet (SDS) for this compound was not located, this procedure is based on the safety data for structurally similar compounds and established protocols for the disposal of acidic organic compounds.

Hazard and Safety Information

Based on data for analogous benzoic acid derivatives, this compound is anticipated to be a solid that may cause skin, eye, and respiratory irritation.[1][2][3][4] Personal protective equipment (PPE) should be worn at all times when handling this compound.

Summary of Safety Information for Structurally Similar Compounds

Hazard StatementDescriptionPersonal Protective Equipment (PPE)
H315Causes skin irritation[1][2][3][4]Protective gloves (Nitrile rubber recommended), Lab coat
H319Causes serious eye irritation[1][2][3][4]Safety goggles or face shield[2]
H335May cause respiratory irritation[1][2][3][4][5]Use in a well-ventilated area or with a fume hood

Experimental Protocol: Disposal of this compound

The primary method for the safe disposal of this compound involves neutralization of its acidic properties before disposal. This protocol is for small quantities typically used in a laboratory setting.

Materials:

  • This compound waste

  • Sodium bicarbonate (baking soda) or sodium carbonate (soda ash)

  • Water

  • pH indicator strips or a pH meter

  • Appropriate waste container, properly labeled

  • Personal Protective Equipment (PPE) as specified above

Procedure:

  • Dilution: In a designated chemical fume hood, slowly and cautiously dilute the this compound waste with a large amount of water (a general guideline is a 1:10 ratio of acid to water). Always add the acid to the water, not the other way around, to avoid splashing and an exothermic reaction.[6]

  • Neutralization: Slowly add a weak base, such as sodium bicarbonate or sodium carbonate, to the diluted acidic solution while stirring gently.[6] Be cautious as this will cause fizzing (effervescence) due to the release of carbon dioxide gas. Continue adding the base in small increments until the fizzing stops.

  • pH Verification: Use pH indicator strips or a calibrated pH meter to check the pH of the solution. The target pH should be between 6.0 and 8.0 to ensure complete neutralization.[7]

  • Collection: Once neutralized, pour the solution into a designated and clearly labeled hazardous waste container. Do not mix with other types of chemical waste unless specifically permitted by your institution's waste management guidelines.

  • Final Disposal: The labeled waste container should be sent for disposal through your institution's official chemical waste management program. Adhere to all local, state, and federal regulations regarding hazardous waste disposal.

Disposal Workflow

The following diagram illustrates the step-by-step process for the safe disposal of this compound.

G cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Steps PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood Dilute 1. Dilute Acid Waste (Add acid to water) FumeHood->Dilute Neutralize 2. Neutralize with Weak Base (e.g., Sodium Bicarbonate) Dilute->Neutralize CheckPH 3. Verify pH (Target: 6.0 - 8.0) Neutralize->CheckPH Collect 4. Collect in Labeled Waste Container CheckPH->Collect Store Store Waste Container Safely Collect->Store Dispose 5. Dispose via Institutional Waste Management Program Store->Dispose

Figure 1. Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the scientific community. Always consult your institution's specific safety and waste disposal guidelines.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.